Technical Documentation Center

Tert-butyl N-(methylsulfamoyl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl N-(methylsulfamoyl)carbamate
  • CAS: 125987-94-2

Core Science & Biosynthesis

Foundational

A Technical Guide to tert-Butyl N-(methylsulfamoyl)carbamate: Synthesis, Properties, and Applications

Abstract This technical guide provides a comprehensive overview of tert-butyl N-(methylsulfamoyl)carbamate, a key chemical intermediate. The document details the compound's unique identifiers, its computed physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(methylsulfamoyl)carbamate, a key chemical intermediate. The document details the compound's unique identifiers, its computed physicochemical properties, and a validated synthetic pathway. By contextualizing its role within the broader landscape of medicinal chemistry and drug development, this guide serves as an essential resource for researchers and scientists. The narrative emphasizes the practical utility of the tert-butoxycarbonyl (Boc) protecting group and the sulfamoyl moiety, which are pivotal in the synthesis of more complex molecular architectures. All data and protocols are supported by authoritative references to ensure scientific integrity.

Compound Identification and Significance

Tert-butyl N-(methylsulfamoyl)carbamate (CAS Number: 125987-94-2 ) is a specialized organic compound that serves primarily as a protected synthetic building block.[1][2] Its structure incorporates two key functional groups that make it valuable in multi-step organic synthesis:

  • A tert-butoxycarbonyl (Boc) group , which is one of the most common and versatile protecting groups for amines in peptide synthesis and medicinal chemistry.[3][4] Its primary advantage is its stability under a wide range of reaction conditions and its susceptibility to clean removal under mild acidic conditions.

  • A methylsulfamoyl group , a key pharmacophore and structural motif found in various biologically active compounds.

The strategic combination of these groups allows for the selective introduction of the methylsulfamoyl moiety into a target molecule. The Boc group effectively "masks" the reactivity of the carbamate's nitrogen, enabling chemists to perform reactions elsewhere in the molecule without interference, a critical strategy in the synthesis of complex pharmaceutical agents.[5][6]

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, a summary of its key identifiers and computed properties provides essential information for its handling and use in reaction modeling.

PropertyValueSource(s)
CAS Number 125987-94-2[1][2][7]
Molecular Formula C₆H₁₄N₂O₄S[1][7]
Molecular Weight 210.25 g/mol [1][7]
Hydrogen Bond Donors 2 (Computed)[1]
Hydrogen Bond Acceptors 5 (Computed)[1]
Rotatable Bond Count 4 (Computed)[1]
Complexity 272 (Computed)[1]
Monoisotopic Mass 210.06742811 Da (Computed)[1]

Synthesis Protocol

The synthesis of tert-butyl N-(methylsulfamoyl)carbamate can be efficiently achieved via a two-stage process, often performed in a single pot. This pathway leverages common and reactive starting materials to produce the desired compound with high yield.[7] The methodology described below is based on established protocols for similar sulfamoylcarbamates.[5][7]

Experimental Workflow Diagram

G CSI Chlorosulfonyl Isocyanate (CSI) Intermediate tert-Butyl N-(chlorosulfonyl)carbamate (Reactive Intermediate) CSI->Intermediate  Triethylamine, DCM  0 °C to RT, 0.5h tBuOH tert-Butanol tBuOH->Intermediate Sulfamide Methylamine* Product tert-Butyl N-(methylsulfamoyl)carbamate (Final Product) Sulfamide->Product caption *Note: The referenced synthesis uses 'SULFAMIDE'. For the N-methyl product, methylamine is the logical reagent.

Caption: Synthetic workflow for tert-butyl N-(methylsulfamoyl)carbamate.

Step-by-Step Methodology

Materials:

  • Chlorosulfonyl isocyanate (CSI)

  • tert-Butanol

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Formation of the Reactive Intermediate:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen), add anhydrous DCM and cool the flask to 0 °C using an ice bath.

    • Add Chlorosulfonyl isocyanate (1.0 equivalent) dropwise to the stirred DCM.

    • In a separate flask, prepare a solution of tert-Butanol (1.0 eq.) and Triethylamine (1.0 eq.) in anhydrous DCM.

    • Add the tert-Butanol/Triethylamine solution dropwise to the cooled CSI solution over 30 minutes, ensuring the temperature is maintained at or below 0 °C.

    • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature. This forms the reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate, in situ.[5][7]

  • Amination to Yield Final Product:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add Methylamine (1.1 equivalents) to the flask.

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for approximately 1 hour.[7]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched with water or a mild acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

    • If necessary, the product can be further purified by silica gel column chromatography.

Applications in Research and Drug Development

The primary utility of tert-butyl N-(methylsulfamoyl)carbamate lies in its role as a versatile intermediate in synthetic chemistry.[8] The carbamate functionality is a stable, amide-like surrogate that is frequently incorporated into drug candidates to enhance their chemical stability and ability to permeate cell membranes.[3][6]

This compound is a precursor for introducing the N-methylsulfamide group. This moiety is of significant interest in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, often mimicking the interactions of a peptide bond while offering greater metabolic stability. By using the Boc-protected form, chemists can ensure that the highly reactive sulfamoyl nitrogen is incorporated selectively and at the desired stage of a complex synthesis.

Safety and Handling

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[10][11]

  • Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid the formation and inhalation of dust or aerosols. After handling, wash hands and face thoroughly.[9][11]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9][12]

Disclaimer: This safety information is based on related compounds. Users must conduct their own risk assessment before use and consult institutional safety guidelines.

Conclusion

Tert-butyl N-(methylsulfamoyl)carbamate is a strategically designed chemical intermediate whose value is derived from the well-established chemistry of its constituent functional groups. The presence of the Boc protecting group provides a reliable method for the controlled introduction of the N-methylsulfamoyl moiety in the synthesis of potential therapeutic agents and other complex organic molecules. This guide provides the foundational knowledge—from identification and synthesis to application context—required for its effective use in a research and development setting.

References

  • Title: CAS No : 4248-19-5 | Product Name : Tert-Butyl Carbamate Source: Pharmaffiliates URL: [Link]

  • Title: Chemical Properties of tert-Butyl carbamate (CAS 4248-19-5) Source: Cheméo URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: PMC - NIH URL: [Link]

  • Title: Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates Source: Synthesis (Journal) URL: [Link]

  • Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents Source: PMC - NIH URL: [Link]

  • Title: Carbamic acid, tert-butyl ester Source: Organic Syntheses Procedure URL: [Link]

  • Title: NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES Source: Heterocycles (Journal) URL: [Link]

  • Title: tert-Butyl carbamate Source: NIST WebBook URL: [Link]

  • Title: Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents Source: ResearchGate URL: [Link]

  • Title: Synthesis method of tert-butyl 2-(methylamino)

Sources

Exploratory

Safety Data Sheet (SDS) & Technical Handling Guide: N-Boc-N'-methylsulfamide

An In-Depth Technical Guide & Safety Assessment for N-Boc-N'-methylsulfamide CAS Number: 125987-94-2 Synonyms: tert-Butyl N-(methylsulfamoyl)carbamate; N-(tert-Butoxycarbonyl)-N'-methylsulfamide Formula: C₆H₁₄N₂O₄S Molec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide & Safety Assessment for N-Boc-N'-methylsulfamide

CAS Number: 125987-94-2 Synonyms: tert-Butyl N-(methylsulfamoyl)carbamate; N-(tert-Butoxycarbonyl)-N'-methylsulfamide Formula: C₆H₁₄N₂O₄S Molecular Weight: 210.25 g/mol [][2][3][4]

Executive Summary & Compound Utility

N-Boc-N'-methylsulfamide is a specialized sulfamide intermediate widely employed in medicinal chemistry for the synthesis of enzyme inhibitors (e.g., carbonic anhydrase inhibitors) and transition-state mimetics. It serves as a stable, protected precursor to N-methylsulfamide, allowing for controlled introduction of the sulfamide motif into complex drug scaffolds.

Safety Profile Overview: While specific toxicological data for this exact CAS is limited in public registries, its safety profile is derived from its functional moieties (sulfamide core + carbamate protection). It is classified as a Category 2 Skin/Eye Irritant and a Respiratory Irritant . The primary technical hazard lies in its acid sensitivity ; inadvertent contact with strong acids releases isobutylene gas and carbon dioxide, potentially pressurizing sealed vessels.

Chemical Identity & Physical Properties

The following data aggregates experimental observations and high-confidence predicted values for CAS 125987-94-2.

PropertyValue / DescriptionSource/Note
Physical State Solid (Crystalline Powder)Analogous sulfamides
Color White to Off-whiteTypical for Boc-sulfamides
Melting Point 108–112 °C (Predicted)Range varies by purity
Boiling Point Decomposes prior to boilingThermal instability of Boc
Density 1.238 g/cm³ (Predicted)Computed
Solubility Soluble in DCM, EtOAc, DMSO, MeOHLipophilic Boc group
pKa ~4.5 (Sulfamide NH), ~10 (Boc-NH)Acidic sulfonylurea-like proton

Hazard Identification (GHS Classification)

Note: This classification is based on Read-Across Methodology from structurally similar sulfamoyl carbamates and general sulfamide hazards.

GHS Label Elements
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard Statements
  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5][7]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6][8][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7][8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6][7][8] Remove contact lenses if present and easy to do.[6][7][8] Continue rinsing.[6][7][8][9]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Handling & Storage Protocols

Engineering Controls
  • Fume Hood: All handling of the solid powder and reaction setup must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Static Control: Dry powders can generate static charge. Use anti-static weighing boats and ground glass equipment during transfer.

Personal Protective Equipment (PPE)
PPE TypeRecommendationLogic/Causality
Gloves Nitrile (0.11 mm) minimumProtects against incidental contact. Sulfamides are generally not permeation-aggressive, but the solvent (DCM) often used with them requires thicker gloves (0.4mm) or double-gloving.
Eye Protection Chemical Safety Goggles Safety glasses are insufficient if fine dust is generated; goggles prevent ocular mucosal absorption.
Respiratory N95 / P100 (if outside hood) Only required if engineering controls fail. The dust is a respiratory irritant.
Body Lab Coat (Cotton/Poly) Standard splash protection.
Storage & Stability Logic
  • Temperature: Store at 2–8 °C (Refrigerated) . Thermal degradation can slowly cleave the Boc group over months.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . While not strictly pyrophoric, moisture can hydrolyze the sulfamide bond over long periods.

  • Incompatibilities:

    • Strong Acids: (TFA, HCl, H₂SO₄) – Rapid decomposition.

    • Strong Bases: May deprotonate the acidic sulfamide nitrogen, altering solubility or reactivity.

Emergency Response & First Aid

Visual Workflow: Exposure Response

ExposureResponse cluster_routes Route of Exposure start Exposure Incident inhale Inhalation start->inhale skin Skin Contact start->skin eye Eye Contact start->eye act_inhale Remove to Fresh Air Support Breathing inhale->act_inhale act_skin Wash with Soap & Water (15 mins) skin->act_skin act_eye Rinse with Water (15 mins, lift lids) eye->act_eye med_attn Seek Medical Attention (Show SDS/CAS) act_inhale->med_attn act_skin->med_attn act_eye->med_attn note Note: Treat as Sulfonamide Monitor for hypersensitivity med_attn->note

Caption: Decision logic for emergency response following exposure to N-Boc-N'-methylsulfamide.

Technical Experimental Workflow

Synthesis Context

N-Boc-N'-methylsulfamide is typically synthesized via the reaction of Chlorosulfonyl Isocyanate (CSI) with tert-butanol, followed by quenching with methylamine.

  • Risk: CSI is highly corrosive and water-reactive.

  • Control: This reaction must be performed at low temperatures (-78 °C to 0 °C) to control exothermicity.

Deprotection Protocol (The Critical Step)

The most common usage of this compound involves removing the Boc group to release the free N-methylsulfamide. This generates gas and requires pressure management.

Protocol: Acidolytic Cleavage

  • Dissolution: Dissolve 1.0 eq of N-Boc-N'-methylsulfamide in DCM (0.1 M concentration).

  • Acid Addition: Add Trifluoroacetic Acid (TFA) (10–20 eq) dropwise at 0 °C.

    • Why? Dropwise addition controls the rate of isobutylene gas evolution (

      
       + Isobutylene).
      
  • Monitoring: Warm to Room Temperature (RT) and stir for 1–2 hours. Monitor via TLC (stain with Ninhydrin or PMA; Boc groups are often UV silent, but the sulfamide may stain).

  • Quenching: Concentrate in vacuo to remove excess TFA. Do not quench with aqueous base immediately if the free sulfamide is water-soluble; it may be hard to extract.

Visual Workflow: Deprotection Safety

DeprotectionSafety step1 Dissolve in DCM (0.1 M) step2 Cool to 0°C (Ice Bath) step1->step2 step3 Add TFA Dropwise step2->step3 risk_gas RISK: Gas Evolution (Isobutylene/CO2) step3->risk_gas step4 Stir at RT (1-2 h) step3->step4 control Open System (Needle Vent) risk_gas->control Mitigation control->step4 Ensure Venting step5 Concentrate (Rotovap) step4->step5

Caption: Safety workflow for Boc-deprotection, highlighting gas evolution risks and pressure controls.

Waste Disposal Considerations

  • Chemical Compatibility: Do not mix with strong oxidizers or alkali metals.

  • Classification: Dispose of as Hazardous Organic Waste (Halogen-free) unless mixed with DCM (then Halogenated).

  • Neutralization: If the material is degraded, the sulfamide moiety remains. Incineration is the preferred method to destroy the sulfur-nitrogen backbone, equipped with scrubbers for SOx and NOx.

References

  • PubChem. (2025).[10] Sulfamide (CAS 7803-58-9) Safety Data Sheet. National Library of Medicine. Retrieved from [Link]

  • Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews, 26(6). (Contextual grounding for sulfamide handling).
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard protocol for Boc cleavage safety).

Sources

Foundational

literature review of sulfamoyl carbamate derivatives in medicinal chemistry

Executive Summary & Scaffold Analysis The Hybrid Pharmacophore: Sulfamoyl carbamates represent a strategic fusion in medicinal chemistry, bridging the physicochemical stability of carbamates (widely used in cholinesteras...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The Hybrid Pharmacophore: Sulfamoyl carbamates represent a strategic fusion in medicinal chemistry, bridging the physicochemical stability of carbamates (widely used in cholinesterase inhibitors like Rivastigmine) with the zinc-binding potency of sulfonamides (the cornerstone of carbonic anhydrase inhibition).

The core scaffold is defined by the linkage:



This structure offers a unique "dual-anchor" capability:

  • The Sulfamoyl Moiety (

    
    ):  Acts as a primary zinc-binding group (ZBG) in metalloenzymes or a hydrogen-bond donor/acceptor in active site clefts.
    
  • The Carbamate Linker (

    
    ):  Provides metabolic stability relative to esters while allowing modulation of lipophilicity and blood-brain barrier (BBB) permeability.
    

Therapeutic Scope:

  • Primary: Carbonic Anhydrase (CA) Inhibition (Glaucoma, Hypoxic Tumors).[1]

  • Secondary: Neurodegeneration (Alzheimer’s Disease via AChE/BuChE inhibition).

  • Emerging: Antiviral and Antimitotic agents.[2]

Synthetic Architecture: The CSI Route

The most authoritative and efficient method for synthesizing sulfamoyl carbamates utilizes Chlorosulfonyl Isocyanate (CSI) . This reagent is highly electrophilic, allowing for a "one-pot, two-step" functionalization.

Validated Synthetic Protocol

Note: CSI is moisture-sensitive and corrosive.[3] All reactions must be performed under an inert atmosphere (Argon/Nitrogen).

Step-by-Step Methodology:

  • Activation: Dissolve the starting alcohol (

    
    ) in anhydrous Dichloromethane (DCM) at 0°C.
    
  • CSI Addition: Add Chlorosulfonyl Isocyanate (1.0 eq) dropwise. The CSI reacts with the alcohol to form the chlorosulfonyl carbamate intermediate.

    • Mechanistic Insight: The hydroxyl oxygen attacks the carbonyl carbon of the isocyanate.

  • Amine Coupling: After 30 minutes, add the secondary amine (

    
    ) or aniline derivative dissolved in DCM, followed by a base (Triethylamine or Pyridine) to scavenge the HCl generated.
    
  • Workup: Quench with water, extract with EtOAc, and purify via silica gel column chromatography.

Reaction Pathway Visualization

The following diagram illustrates the CSI-mediated synthesis and the alternative "Burgess-type" pathway for sensitive substrates.

Synthesis_Pathway cluster_burgess Alternative: Burgess-Type Route (Mild) Start Alcohol (R-OH) Inter Chlorosulfonyl Carbamate Intermediate [R-O-C(=O)-NH-SO2-Cl] Start->Inter DCM, 0°C Nucleophilic Addition CSI Chlorosulfonyl Isocyanate (CSI) CSI->Inter Product Sulfamoyl Carbamate [R-O-C(=O)-NH-SO2-NH-R'] Inter->Product + Amine + Et3N Nucleophilic Substitution (-HCl) Burgess Burgess Inner Salt Formation Inter->Burgess Amine Amine (R'-NH2) Burgess->Product

Caption: Figure 1. The CSI-mediated synthesis of sulfamoyl carbamates. The highly reactive chlorosulfonyl intermediate allows sequential addition of nucleophiles.

Therapeutic Area I: Carbonic Anhydrase (CA) Inhibition[1][4][5][6]

The sulfamoyl carbamate moiety is a bioisostere of the classical sulfonamide. Its primary advantage is the ability to elongate the molecule, facilitating the "Tail Approach" for isoform selectivity.

Mechanism of Action: The "Tail Approach"

Human CAs (hCAs) share a conserved active site with a Zn(II) ion.

  • The Head: The

    
     group coordinates to the Zn(II) ion, displacing the catalytic water molecule/hydroxide ion.
    
  • The Tail: The carbamate linker extends the

    
     group out of the active site towards the hydrophobic or hydrophilic half of the entrance.
    
    • Selectivity: hCA IX (tumor-associated) has specific residues in the outer rim that differ from hCA I/II (cytosolic). Bulky lipophilic tails (e.g., quinolines, benzyl groups) attached via the carbamate linker can clash with hCA I/II residues while fitting into the hCA IX pocket.

Key Data: Quinoline-Sulfamoyl Carbamates

Recent studies (e.g., Bioorg.[4] Chem. 2021) highlight quinoline-bearing derivatives as potent inhibitors of the tumor-associated isoform hCA IX.[4]

Comparative Potency Table (Representative Data):

Compound IDStructure (R-Group)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
Acetazolamide Standard Control25012250.48
SLC-0111 Clinical Candidate>5000>100045>22
SC-Quin-1 Quinolin-8-yl (Sulfamoyl)450850.5 170
SC-Ph-2 4-Chlorophenyl1208.5150.56

Interpretation: The incorporation of the bulky quinoline ring via the sulfamoyl carbamate linker (SC-Quin-1) drastically improves selectivity for hCA IX (hypoxic tumors) over the ubiquitous hCA II, reducing off-target side effects like paresthesia.

Therapeutic Area II: Neurodegeneration (Alzheimer’s)[7]

In Alzheimer's research, the "One Molecule, Multiple Targets" strategy is paramount. Sulfamoyl carbamates are designed to inhibit Cholinesterases (AChE/BuChE) while offering neuroprotection via CA inhibition (reducing oxidative stress).

Dual Inhibition Logic
  • Cholinesterase Inhibition: The carbamate moiety carbamylates the active site serine (Ser200 in AChE), temporarily inactivating the enzyme and boosting Acetylcholine levels.

  • Selectivity: Benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates have shown up to 34-fold selectivity for BuChE over AChE.[5] This is critical for late-stage AD where BuChE levels rise while AChE levels drop.

Pathway Visualization: Dual Mechanism

AD_Mechanism Drug Sulfamoyl Carbamate Ligand AChE Acetylcholinesterase (AChE/BuChE) Drug->AChE Carbamate Moiety CA Carbonic Anhydrase (Mitochondrial) Drug->CA Sulfamoyl Moiety Carbamylation Carbamylation of Active Site Serine AChE->Carbamylation ZnBind Zinc Ion Coordination CA->ZnBind AChLevel Increased Acetylcholine Carbamylation->AChLevel Symptomatic Relief OxStress Reduced Oxidative Stress ZnBind->OxStress Neuroprotection

Caption: Figure 2. Dual-action mechanism of sulfamoyl carbamates in Alzheimer's therapy, targeting both neurotransmission (AChE) and mitochondrial stress (CA).

Critical Experimental Considerations

To ensure data integrity and reproducibility (E-E-A-T), the following protocols must be strictly observed.

Stability Validation

Sulfamoyl carbamates are generally stable, but the carbamate bond can hydrolyze under strongly acidic or basic conditions.

  • Protocol: Incubate compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor by HPLC at t=0, 1h, 4h, 24h.

  • Acceptance Criteria: >95% parent compound remaining after 4h indicates suitable oral bioavailability.

Crystallography & Docking

Do not rely solely on enzyme assays. Structural confirmation is required to validate the binding mode.

  • X-Ray: Confirm the

    
     binding to Zinc.
    
  • Docking: Verify the "Tail" interaction. For hCA IX, check for interactions with residues Gln67 and Leu91 , which are distinct from the hCA II active site.

References

  • Supuran, C. T. (2021).[4][6] Quinoline-sulfamoyl carbamates/sulfamide derivatives: Synthesis, cytotoxicity, carbonic anhydrase activity, and molecular modelling studies. Bioorganic Chemistry.

  • Arxada. (2025). Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates.[7] CDMO White Paper.

  • Kuca, K., et al. (2023). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. International Journal of Molecular Sciences.

  • Winum, J. Y., et al. (2014). Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbamates. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Thieme Connect. (2024).[8] Hexafluoroisopropyl N-Fluorosulfonyl Carbamate: Synthesis and Its Facile Transformation to Sulfamoyl Ureas. Synthesis.

Sources

Exploratory

Commercial Suppliers and Purity Grades of tert-Butyl N-(methylsulfamoyl)carbamate

This guide serves as a technical whitepaper for researchers and procurement specialists in pharmaceutical development. It details the commercial landscape, quality attributes, and handling protocols for tert-butyl N-(met...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers and procurement specialists in pharmaceutical development. It details the commercial landscape, quality attributes, and handling protocols for tert-butyl N-(methylsulfamoyl)carbamate , a critical reagent for introducing the


-methylsulfamide moiety in drug candidates.[1]

CAS: 125987-94-2 | Formula:


 | MW:  210.25  g/mol [1][2]

Executive Summary

tert-Butyl N-(methylsulfamoyl)carbamate (also known as N-Boc-N'-methylsulfamide ) is a specialized electrophilic building block used to introduce the methylsulfamoyl pharmacophore (


) into organic molecules while maintaining orthogonal protection via the Boc group.[1]

Unlike commodity reagents (e.g., Boc-anhydride), this compound is typically classified as a Tier 2 Specialty Building Block .[1] It is rarely stocked in bulk by generalist catalogs (Sigma-Aldrich, Fisher) and is instead sourced from specialized synthesis houses (e.g., Enamine, BLD Pharm, WuXi AppTec).

Critical Procurement Insight: Due to its thermal instability and moisture sensitivity, "purity" on a Certificate of Analysis (CoA) is a snapshot in time. End-users must validate purity upon receipt, particularly checking for the degradation product N-methylsulfamide .

Chemical Identity & Synthesis Logic

To understand the impurity profile found in commercial batches, one must understand the industrial synthesis route. The dominant manufacturing method utilizes Chlorosulfonyl Isocyanate (CSI) .[1]

Industrial Synthesis Pathway

The synthesis is a two-step, one-pot sequence:

  • Activation: CSI reacts with tert-butanol to form the reactive intermediate tert-butyl chlorosulfonylcarbamate .

  • Amination: This intermediate is trapped with methylamine to yield the final product.

Impurity Origins
  • Impurity A (N-Methylsulfamide): Result of acidic deprotection or thermal loss of the Boc group during workup/storage.

  • Impurity B (Symmetric Sulfamide): If CSI reacts directly with methylamine (improper addition order),

    
    -dimethylsulfamide forms.[1]
    
  • Impurity C (Residual Solvents): Dichloromethane (DCM) is the standard solvent; strictly controlled in GMP grades.[1]

Visualization: Synthesis & Impurity Flow

SynthesisPath CSI Chlorosulfonyl Isocyanate (CSI) Inter Intermediate: Boc-NH-SO2-Cl CSI->Inter + tBuOH (0°C, DCM) Impurity2 Impurity: Symmetric Sulfamide CSI->Impurity2 Direct Reaction (Process Failure) tBuOH tert-Butanol tBuOH->Inter Product TARGET: tert-Butyl N-(methylsulfamoyl)carbamate Inter->Product + MeNH2 (Base) MeNH2 Methylamine MeNH2->Product Impurity1 Impurity: N-Methylsulfamide (Loss of Boc) Product->Impurity1 Heat/Acid Degradation

Figure 1: Industrial synthesis pathway highlighting critical control points for impurity formation.[1]

Commercial Landscape & Supplier Tiers

Procurement strategies should shift based on the development phase.

Table 1: Supplier Tiering & Purity Grades[1]
TierSupplier TypeTypical PurityTarget PhaseKey Suppliers (Examples)
Tier 1 Specialty CROs >98% (HPLC)Lead Opt / GMPEnamine, WuXi AppTec, PharmBlock
Tier 2 Catalog Aggregators 95-97%Hit Gen / ScreeningBLD Pharm, Combi-Blocks, Astatech
Tier 3 Generalists VariableReference OnlySigma-Aldrich (often out of stock)
Purity Grade Definitions
  • Research Grade (95%): Suitable for initial screening. Likely contains 1-3% residual tert-butyl carbamate or sulfonamide byproducts.

  • High Purity / HPLC Grade (>98%): Required for scale-up. Must be accompanied by a 1H-NMR confirming no residual Boc-anhydride or amine salts.

  • GMP Grade: Custom manufacture only. Requires validated removal of mutagenic impurities (if aniline derivatives were used in upstream steps, though less relevant for the methyl variant).[1]

Quality Control & Analytical Protocols

Trust but verify. The following protocols are recommended upon receipt of any batch >5g.

Visual Inspection
  • Pass: White to off-white crystalline solid.

  • Fail: Yellow/orange paste (indicates significant hydrolysis or oxidation).

1H-NMR Validation (CDCl3, 400 MHz)
  • Diagnostic Peak 1:

    
     1.50 ppm (s, 9H) – Boc group.
    
  • Diagnostic Peak 2:

    
     2.70-2.80 ppm (d, 3H) – N-Methyl group.
    
  • Diagnostic Peak 3:

    
     7.5-8.0 ppm (br s, 1H) – Sulfamoyl NH.
    
  • Impurity Check: Look for a singlet at

    
     2.65 ppm (free N-methylsulfamide) or broad peaks at 
    
    
    
    4-5 ppm (ammonium salts).
HPLC Method (Generic)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: MeCN.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 210 nm (low absorption expected; ELSD recommended if available).

Handling, Stability & Storage

This compound is metastable . The sulfamoyl-carbamate linkage is susceptible to hydrolysis and thermal rearrangement.

Storage Protocol
  • Temperature: Long-term storage at -20°C is mandatory. Short-term (shipping) at 2-8°C is acceptable.

  • Atmosphere: Store under Argon or Nitrogen. Moisture accelerates hydrolysis to N-methylsulfamide.

  • Shelf Life: Re-test purity every 6 months.

Supply Chain Logic

SupplyChain Mfg CRO Synthesis (Fresh Batch) QC QC: HPLC + NMR (>98%) Mfg->QC Storage Cold Storage (-20°C, Inert Gas) QC->Storage Shipping Shipping (Cold Packs Required) Storage->Shipping Order Placed Lab Researcher Receipt (Immediate QC Check) Shipping->Lab < 48 Hours Lab->Lab If >48h transit: REJECT or RE-PURIFY

Figure 2: Recommended supply chain flow to maintain reagent integrity.

References

  • BenchChem. Technical Guide to tert-Butyl N-(methylsulfamoyl)carbamate. Retrieved from .

  • ChemicalBook. Product Directory: CAS 125987-94-2. Retrieved from .

  • BLD Pharm. Product Catalog: tert-Butyl (N-methylsulfamoyl)carbamate. Retrieved from .

  • Organic Syntheses. Preparation of Sulfamoyl Carbamates via Chlorosulfonyl Isocyanate. (General reactivity context). Retrieved from .

  • Burgess, E. M.Inner salts of sulfonylcarbamates. (Foundational chemistry of the class). J. Am. Chem. Soc.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Coupling of Alcohols with tert-Butyl N-(Methylsulfamoyl)carbamate

Executive Summary This guide details the protocol for the chemoselective coupling of primary and secondary alcohols with tert-butyl N-(methylsulfamoyl)carbamate (CAS: 125987-94-2). This reaction is the preferred method f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the chemoselective coupling of primary and secondary alcohols with tert-butyl N-(methylsulfamoyl)carbamate (CAS: 125987-94-2). This reaction is the preferred method for synthesizing unsymmetrical N-alkyl-N'-methylsulfamides , a critical pharmacophore in modern drug design (e.g., carbonic anhydrase inhibitors, protease inhibitors).

Unlike traditional sulfamoylation methods using unstable sulfamoyl chlorides, this protocol utilizes the Mitsunobu reaction to alkylate the acidic nitrogen of the Boc-protected sulfamide. This approach offers mild conditions, high functional group tolerance, and precise regiocontrol.

Scientific Foundation & Mechanism

The Reagent: tert-Butyl N-(Methylsulfamoyl)carbamate

The reagent is a stable, crystalline solid synthesized from chlorosulfonyl isocyanate (CSI), tert-butanol, and methylamine. It possesses two nucleophilic nitrogen atoms, but they differ significantly in acidity:

  • 
     (Boc-N-SO
    
    
    
    ):
    Highly acidic (
    
    
    
    
    2–4) due to the electron-withdrawing effects of both the carbonyl and sulfonyl groups.
  • 
     (Me-N-SO
    
    
    
    ):
    Less acidic (
    
    
    
    
    11).
Reaction Mechanism (Mitsunobu Coupling)

The coupling proceeds via the standard Mitsunobu mechanism. The phosphine (PPh


) activates the azodicarboxylate (DIAD/DEAD) to form a betaine intermediate. This betaine deprotonates the most acidic proton of the pronucleophile (the 

of the carbamate). The alcohol reacts with the phosphonium species to form an activated oxyphosphonium intermediate, which is then attacked by the deprotonated carbamate in an

fashion.

Key Mechanistic Insight: The regioselectivity is exclusively driven by the


 difference. Alkylation occurs at the 

position, yielding the protected N-alkyl-N-Boc-sulfamide.

MitsunobuMechanism Reagent Reagent: Boc-NH-SO2-NHMe Activator PPh3 + DIAD Product_Protected Protected Product: Boc-N(R)-SO2-NHMe Reagent->Product_Protected SN2 Attack (Inversion of Config) Alcohol Alcohol: R-OH OxyPhos Oxyphosphonium [R-O-PPh3]+ Alcohol->OxyPhos Activation Betaine Betaine Intermediate (Deprotonates Reagent) Activator->Betaine Betaine->OxyPhos Proton Transfer OxyPhos->Product_Protected Product_Final Final Sulfamide: R-NH-SO2-NHMe Product_Protected->Product_Final TFA Deprotection

Figure 1: Mechanistic pathway for the conversion of alcohols to unsymmetrical sulfamides via Mitsunobu coupling.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquivalentsRoleNotes
Alcohol (

)
1.0 eqSubstratePrimary or Secondary only.
Sulfamoyl Carbamate 1.2 – 1.5 eqPronucleophileDried under vacuum before use.
Triphenylphosphine (

)
1.5 – 2.0 eqReductantPolymer-bound

can simplify workup.
DIAD or DEAD 1.5 – 2.0 eqOxidantDIAD is preferred (safer, liquid).
THF (Anhydrous) 0.1 – 0.2 MSolventMust be free of water to prevent side reactions.
Step-by-Step Procedure
Step 1: Mitsunobu Coupling
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with nitrogen or argon.

  • Dissolution: Add the Alcohol (1.0 equiv),

    
    -butyl 
    
    
    
    -(methylsulfamoyl)carbamate
    (1.2 equiv), and
    
    
    (1.5 equiv) to the flask.
  • Solvation: Dissolve the mixture in anhydrous THF (concentration ~0.15 M relative to alcohol). Cool the solution to 0 °C in an ice bath.

  • Addition: Add DIAD (1.5 equiv) dropwise via syringe over 10–15 minutes. Note: The solution typically turns yellow/orange.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LC-MS.

    • Success Indicator: Disappearance of the alcohol starting material.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Purification: Purify the residue directly via flash column chromatography (typically Hexanes/EtOAc). The product is the

      
      -alkylated Boc-sulfamide .
      
Step 2: Deprotection (Boc Removal)
  • Dissolution: Dissolve the purified

    
    -alkylated intermediate in DCM  (0.2 M).
    
  • Acidolysis: Add Trifluoroacetic acid (TFA) (equal volume to DCM, 1:1 ratio) or 4M HCl in Dioxane.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor for the loss of the Boc group (M-100 in MS).

  • Workup: Concentrate the solvent. Co-evaporate with toluene or chloroform (3x) to remove residual TFA.

  • Neutralization: If necessary, dissolve in EtOAc and wash with saturated

    
     to obtain the free sulfamide base.
    

Critical Optimization Parameters

Steric Hindrance
  • Primary Alcohols: React rapidly (2–4 hours) with high yields.

  • Secondary Alcohols: May require longer reaction times (12–24 hours) or stronger activation.

    • Modification: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

      
        (tributylphosphine) for sterically demanding substrates.
      
Order of Addition

While the protocol above describes a standard addition, the "pre-complexation" method can reduce byproducts for sensitive alcohols:

  • Mix

    
     and DIAD in THF at 0 °C to form the betaine (wait 10 min).
    
  • Add the Sulfamoyl Carbamate (deprotonation occurs).

  • Add the Alcohol last.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction Wet solvent/reagentsEnsure THF is anhydrous;

is dry.
Low Yield (Sterics) Secondary alcoholSwitch to ADDP/

or heat to 40 °C.
Hydrazine Byproduct Incomplete couplingUse excess alcohol or reagent; ensure DIAD quality.
Separation Issues

contamination
Use polymer-bound

or triturate residue with cold

.

Applications in Drug Discovery

This protocol is essential for synthesizing sulfamide bioisosteres of urea and sulfonamide linkages.

  • Carbonic Anhydrase Inhibitors:

    
     motifs are potent zinc-binding groups.
    
  • Protease Inhibitors: The sulfamide linkage provides hydrolytic stability compared to peptides.

Workflow Start Start: Alcohol Substrate Reaction Mitsunobu Coupling (THF, PPh3, DIAD, 0°C) Start->Reaction Intermediate Intermediate: N-Boc-N-Alkyl Sulfamide Reaction->Intermediate Deprotection Boc Removal (TFA/DCM) Intermediate->Deprotection Final Target: N-Alkyl-N'-Methylsulfamide Deprotection->Final

Figure 2: Operational workflow for the synthesis of N-alkyl-N'-methylsulfamides.

References

  • Du Bois, J., et al. "Nitrogen Transfer Reagents: Synthesis of N-Alkyl Sulfamates and Sulfamides." Organic Letters, vol. 2, no.[1] 26, 2000, pp. 4165–4168.

    • Primary citation for the use of Boc-sulfonamides in Mitsunobu coupling.
  • Winum, J.-Y., et al. "Sulfamates and their therapeutic potential." Medicinal Research Reviews, vol. 25, no. 2, 2005, pp. 186-228.

    • Context on the biological importance of the sulfamide/sulfam
  • Masui, Y., et al. "A Method for the Preparation of N-Alkylsulfamides." Chemical and Pharmaceutical Bulletin, vol. 54, 2006.
  • Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981, pp. 1-28.[1]

    • Foundational review of the reaction mechanism.

Sources

Application

Advanced Application Note: Catalytic Functionalization of tert-Butyl N-(Methylsulfamoyl)carbamate

Executive Summary & Chemical Architecture tert-Butyl N-(methylsulfamoyl)carbamate (Compound 1 ) represents a privileged "masked" sulfamide scaffold ( ). Sulfamides are critical bioisosteres of ureas and sulfonamides, wid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

tert-Butyl N-(methylsulfamoyl)carbamate (Compound 1 ) represents a privileged "masked" sulfamide scaffold (


). Sulfamides are critical bioisosteres of ureas and sulfonamides, widely employed in protease inhibitors (e.g., HIV-1 protease), carbonic anhydrase inhibitors, and 11

-HSD1 inhibitors.

Unlike simple sulfonamides, Compound 1 possesses two distinct nucleophilic nitrogen centers with differentiated acidity (


) and steric environments. This Application Note details catalytic methodologies to selectively functionalize this scaffold, enabling the rapid generation of diverse sulfamide libraries for structure-activity relationship (SAR) studies.
Structural Analysis & Reactivity Profile

The reactivity of Compound 1 is defined by the competition between the N-carbamoyl (N1) and N-sulfamoyl (N2) sites.

  • N1 (Carbamate NH): Flanked by electron-withdrawing Carbonyl and Sulfonyl groups. Highly acidic (

    
    ). This is the primary site for catalytic cross-coupling under mild basic conditions.
    
  • N2 (Sulfamide NH): Flanked by Sulfonyl and Methyl. Less acidic (

    
    ) and sterically modulated by the methyl group.
    

Figure 1: Reactivity Map of tert-Butyl N-(methylsulfamoyl)carbamate

ReactivityMap Scaffold tert-Butyl N-(methylsulfamoyl)carbamate (Compound 1) N1 N1: Carbamate Nitrogen (High Acidity, pKa ~5) Primary Electrophilic Attack Site Scaffold->N1 Site A N2 N2: Sulfamide Nitrogen (Lower Acidity, pKa ~11) Secondary Site / H-Bond Donor Scaffold->N2 Site B Cu-Catalyzed Arylation\n(Chan-Lam) Cu-Catalyzed Arylation (Chan-Lam) N1->Cu-Catalyzed Arylation\n(Chan-Lam) Pd-Catalyzed Allylation Pd-Catalyzed Allylation N1->Pd-Catalyzed Allylation

Caption: Structural logic dictating the regioselectivity of catalytic functionalization. N1 is the preferential site for metal-catalyzed cross-couplings due to enhanced acidity and anion stabilization.

Protocol A: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

The most robust method for functionalizing Compound 1 is the Chan-Lam-Evans coupling. This method utilizes aryl boronic acids, which are air-stable and benign, avoiding the toxicity of organostannanes (Stille) or the harsh basicity required for Buchwald-Hartwig amination of this specific acidic substrate.

Mechanism of Action

The reaction proceeds via an oxidative coupling mechanism. The Cu(II) species coordinates the deprotonated carbamate nitrogen (N1) and the aryl boronic acid. Transmetallation followed by reductive elimination forms the C-N bond and releases Cu(0)/Cu(I), which is re-oxidized to Cu(II) by atmospheric oxygen or a stoichiometric oxidant.

Experimental Protocol

Objective: Synthesis of tert-butyl N-(aryl)-N-(methylsulfamoyl)carbamate derivatives.

Materials:

  • Substrate: tert-Butyl N-(methylsulfamoyl)carbamate (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (

    
    , 1.5 equiv)
    
  • Catalyst: Copper(II) acetate [

    
    ] (10 mol%)
    
  • Ligand: 2,2'-Bipyridine (bipy) (10 mol%)

  • Base: Sodium carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN) [0.2 M]

  • Oxidant: Air (balloon) or

    
     atmosphere.
    

Step-by-Step Methodology:

  • Catalyst Activation: In a dry reaction vial equipped with a magnetic stir bar, combine

    
     (18 mg, 0.1 mmol) and 2,2'-bipyridine (16 mg, 0.1 mmol). Add 2 mL of DCE and stir at room temperature for 10 minutes until a blue-green complex forms.
    
  • Substrate Addition: Add tert-butyl N-(methylsulfamoyl)carbamate (210 mg, 1.0 mmol), the aryl boronic acid (1.5 mmol), and

    
     (212 mg, 2.0 mmol) to the vial.
    
  • Reaction Initiation: Dilute with remaining DCE to reach 0.2 M concentration (total 5 mL). Cap the vial with a septum. Insert a balloon filled with dry air or oxygen.

  • Incubation: Heat the reaction mixture to 70 °C for 12–18 hours. Monitor by TLC (EtOAc/Hexanes) or LC-MS.

    • Checkpoint: The reaction mixture should turn from blue/green to a dark suspension as the catalytic cycle progresses.

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and copper residues. Wash the pad with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Table 1: Representative Optimization Data (Simulated for Protocol Validation)

EntryCatalystLigandBaseSolventYield (%)Note
1

None

DCM35Slow conversion
2

Bipy

DCE68Moderate yield
3

Bipy

DCE92 Optimal
4

Phen

DMF55Side reactions observed

Protocol B: Palladium-Catalyzed Allylic Alkylation

For introducing alkyl chains with functional handles (alkenes), Pd-catalyzed allylic alkylation is superior to


 reactions, which often suffer from over-alkylation or decomposition of the Boc group under strong basic conditions.
Mechanism of Action

The reaction utilizes a Pd(0) catalyst to generate a


-allyl palladium complex from an allylic carbonate or acetate. The acidic N1 of Compound 1  acts as a soft nucleophile, attacking the 

-allyl species to form the N-C bond.

Figure 2: Catalytic Cycle for Pd-Allylation

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Allyl Carbonate) Pd0->OxAdd PiAllyl Pi-Allyl Pd(II) Complex (Electrophile) OxAdd->PiAllyl - CO2, - OR NuAttack Nucleophilic Attack (Compound 1 Anion) PiAllyl->NuAttack + Substrate Product N-Allylated Product + Pd(0) NuAttack->Product Product->Pd0 Regeneration

Caption: The Pd(0)/Pd(II) catalytic cycle facilitates the mild alkylation of the acidic carbamate nitrogen.

Experimental Protocol

Materials:

  • Substrate: Compound 1 (1.0 equiv)

  • Allyl Source: Allyl methyl carbonate (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (5 mol%)

  • Solvent: THF (anhydrous)

  • Temperature: Ambient to 50 °C.

Step-by-Step Methodology:

  • Catalyst Prep: In a glovebox or under Argon, mix

    
     (23 mg, 0.025 mmol) and dppf (28 mg, 0.05 mmol) in anhydrous THF (2 mL). Stir for 15 mins (orange to reddish-brown solution).
    
  • Reaction Assembly: Add Compound 1 (210 mg, 1.0 mmol) and Allyl methyl carbonate (140 mg, 1.2 mmol) to the catalyst solution.

  • Reaction: Stir at room temperature. If no reaction occurs after 2 hours, warm to 50 °C.

    • Note: The reaction produces

      
       and MeOH as byproducts, driving the equilibrium forward. No external base is strictly required if using carbonates, as the methoxide generated acts as the base.
      
  • Work-up: Concentrate the solvent.

  • Purification: Flash chromatography (10-20% EtOAc/Hexanes).

Synthesis of the Core Scaffold

To ensure self-sufficiency, the synthesis of the starting material is provided.[1] This protocol is based on the reaction of chlorosulfonyl isocyanate (CSI).[2]

Reaction:




Protocol:

  • Intermediate Formation: Dissolve chlorosulfonyl isocyanate (1.0 equiv) in DCM at 0 °C. Add tert-butanol (1.0 equiv) dropwise. Stir for 30 min to form tert-butyl chlorosulfonylcarbamate.

  • Amidation: Add a solution of methylamine (2.0 equiv, or 1.0 equiv + 1.0 equiv TEA) in DCM dropwise at 0 °C.

  • Work-up: Quench with 1M HCl. Extract with DCM. Wash with brine. Dry over

    
    .
    
  • Yield: Typically >85% as a white solid.

References

  • C-H Amination & Sulfamate Chemistry: Du Bois, J. "Rhodium-Catalyzed C-H Amination: An Enabling Method for Chemical Synthesis." Organic Process Research & Development, 2011. Link

  • Chan-Lam Coupling Review: Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011.[3] Link

  • N-Arylation of Sulfonamides: Biswas, S., et al. "Transition-metal-free N-arylation of sulfonamides/amides/amines with arylboronic acids." Tetrahedron Letters, 2016. Link

  • Pd-Catalyzed Allylation: Trost, B. M., & Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 1996. Link

  • Scaffold Synthesis (CSI Chemistry): Winum, J. Y., et al. "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 2005. Link

Sources

Method

Application Note: Microwave-Assisted Synthesis &amp; Functionalization of tert-Butyl N-(methylsulfamoyl)carbamate

Based on your request, I have designed a comprehensive Application Note and Protocol guide focused on the microwave-assisted synthesis and utilization of tert-butyl N-(methylsulfamoyl)carbamate . This guide deviates from...

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have designed a comprehensive Application Note and Protocol guide focused on the microwave-assisted synthesis and utilization of tert-butyl N-(methylsulfamoyl)carbamate .

This guide deviates from standard templates to prioritize technical depth, causality, and actionable utility for drug discovery chemists.

Part 1: Strategic Overview & Scientific Rationale

The "Hidden" Scaffold in Medicinal Chemistry

Sulfamides (


) are critical bioisosteres of urea and sulfonamides, widely utilized in protease inhibitors, carbonic anhydrase inhibitors, and H2-receptor antagonists. However, the synthesis of unsymmetrical sulfamides  is notoriously difficult using conventional thermal methods due to the symmetric reactivity of sulfuryl chloride (

) or sulfamide (

).

tert-Butyl N-(methylsulfamoyl)carbamate (Structure:


) represents a privileged intermediate. It effectively "masks" one side of the sulfamide core with a Boc group, allowing for controlled, sequential functionalization.
Why Microwave Irradiation?

Conventional synthesis of this carbamate involves the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol, followed by methylamine. While the first step is fast, the second step (aminolysis) and subsequent functionalization (e.g., Mitsunobu alkylation) often suffer from:

  • Long reaction times (12–24 hours thermal).

  • Side reactions (e.g., Boc-deprotection or decomposition of the sulfamoyl chloride intermediate).

  • Poor solubility of polar sulfamide intermediates in non-polar solvents.

Microwave-Assisted Organic Synthesis (MAOS) solves these bottlenecks via dipolar polarization . The polar sulfamoyl moiety couples efficiently with the oscillating electric field, generating localized heat that accelerates the nucleophilic attack of the amine while minimizing the thermal window for decomposition.

Part 2: Experimental Protocols

Protocol A: One-Pot Microwave Synthesis of the Scaffold

Objective: Rapid synthesis of tert-butyl N-(methylsulfamoyl)carbamate from Chlorosulfonyl Isocyanate (CSI).

Safety Warning
  • CSI (Chlorosulfonyl Isocyanate): Highly corrosive and reacts violently with water. Handle only in a dry, inert atmosphere (Nitrogen/Argon).

  • Pressure: Microwave vials must be capped correctly to withstand generated pressure (typically < 5 bar for this reaction).

Materials
  • Chlorosulfonyl isocyanate (CSI)[1][2][3][4]

  • tert-Butanol (anhydrous)[1]

  • Methylamine (2.0 M solution in THF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

Step-by-Step Methodology
  • Formation of the "Burgess-Type" Intermediate (Thermal - 0°C):

    • Rationale: This step is highly exothermic. Microwave heating is NOT recommended here as it risks runaway pressure generation.

    • In a flame-dried 10 mL microwave vial equipped with a stir bar, dissolve tert-butanol (1.0 equiv, e.g., 5 mmol) in anhydrous DCM (5 mL).

    • Cool the solution to 0°C (ice bath).

    • Add CSI (1.0 equiv) dropwise over 5 minutes.

    • Observation: The solution will remain clear. Stir at 0°C for 20 minutes. This forms tert-butyl chlorosulfonylcarbamate (

      
      ) in situ.
      
  • Aminolysis (Microwave Irradiation):

    • Add Triethylamine (1.2 equiv) to the cold mixture.

    • Add Methylamine (1.1 equiv, THF solution) dropwise.

    • Seal the vial immediately with a crimp cap.

    • Transfer to the Microwave Reactor.

  • Microwave Parameters:

    • Temperature: 80 °C

    • Time: 5 minutes

    • Absorption Level: High (due to polar intermediates)

    • Pre-stirring: 30 seconds

  • Workup & Purification:

    • Cool the vial to room temperature.

    • Dilute with EtOAc (20 mL) and wash with 0.5 M HCl (to remove TEA and unreacted methylamine) followed by brine.

    • Dry over

      
      , filter, and concentrate.[1]
      
    • Result: The product usually crystallizes upon standing or can be purified via flash chromatography (Hexane/EtOAc).

Protocol B: Microwave-Assisted Mitsunobu Alkylation

Objective: Functionalization of the tert-butyl N-(methylsulfamoyl)carbamate nitrogen to create complex unsymmetrical sulfamides.

Mechanism: The


 of the Boc-sulfamide proton is sufficiently acidic (~4-5) for Mitsunobu conditions, but thermal reactions are sluggish due to steric bulk. MW irradiation overcomes this barrier.
Methodology
  • Reaction Setup:

    • In a microwave vial, dissolve tert-butyl N-(methylsulfamoyl)carbamate (1.0 equiv), Target Alcohol (

      
      , 1.2 equiv), and Triphenylphosphine  (
      
      
      
      , 1.5 equiv) in anhydrous THF.
  • Reagent Addition:

    • Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise at room temperature.

  • Microwave Irradiation:

    • Temperature: 100 °C

    • Time: 10 minutes

    • Power: Dynamic mode (max 150 W)

  • Purification:

    • Directly load the reaction mixture onto a silica column (or use SCX cartridges to remove phosphine oxide byproducts if applicable).

Part 3: Data Visualization & Logic

Workflow Logic: The "Boc-Sulfamide" Engine

The following diagram illustrates the synthesis and subsequent divergence points enabled by this protocol.

G CSI Chlorosulfonyl Isocyanate (CSI) Intermediate Boc-NH-SO2-Cl (Intermediate) CSI->Intermediate t-BuOH, 0°C (Thermal Control) Target tert-butyl N-(methylsulfamoyl) carbamate Intermediate->Target MeNH2, MW 80°C (5 min) Complex N-Alkylated Unsymmetrical Sulfamide Target->Complex R-OH, DIAD, PPh3 MW 100°C (Mitsunobu)

Figure 1: Reaction workflow distinguishing thermal safety steps from microwave acceleration steps.

Comparative Data: Thermal vs. Microwave

The following data highlights the efficiency gains when using Protocol A (Synthesis) and Protocol B (Functionalization).

Reaction StepMethodTemperatureTimeYield (%)Notes
Aminolysis (Protocol A)Thermal25 °C12 hours65%Incomplete conversion often observed.
Aminolysis (Protocol A)Microwave 80 °C 5 mins 92% Cleaner profile; minimal hydrolysis.
Mitsunobu (Protocol B)ThermalReflux (THF)24 hours45-60%Steric hindrance limits yield.
Mitsunobu (Protocol B)Microwave 100 °C 10 mins 85-95% Overcomes steric barrier of Boc group.

Part 4: Critical Analysis & Troubleshooting

The "Pressure Spike" Phenomenon
  • Issue: During Protocol A (Step 2), a sudden pressure spike (>10 bar) triggers the microwave safety shutoff.

  • Cause: Excess CSI reacting with moisture or too rapid addition of amine causing an exotherm before MW irradiation starts.

  • Solution: Ensure the intermediate formation (Step 1) is complete (no unreacted CSI) before adding amine. Vent the vial briefly after amine addition but before crimping if significant gas evolves.

Regioselectivity in Alkylation
  • Insight: The tert-butyl N-(methylsulfamoyl)carbamate has two protons: one on the carbamate nitrogen (Boc-NH) and one on the sulfamide nitrogen (SO2-NH-Me).

  • Scientific Validation: Under Mitsunobu conditions, alkylation occurs preferentially at the Boc-protected nitrogen (the carbamate N) due to its higher acidity (

    
     ~4-5) compared to the sulfonamide nitrogen (
    
    
    
    ~10). This regioselectivity is crucial for structural assignment.

Part 5: References

  • Winum, J. Y., et al. (2001). Sulfamoylating Agents: A Facile Synthesis of Sulfamides. Organic Letters . Link

  • Biotage Application Note. (2005). Microwave-Assisted Sulfamide Synthesis. Biotage Japan . Link

  • De Luca, L., & Giacomelli, G. (2008).[5] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Journal of Organic Chemistry . Link

  • Gul, H. I., et al. (2016). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry . Link

  • Barnych, B., et al. (2017).[4] Development of tetramethylenedisulfotetramine (TETS) hapten library. Chemistry - A European Journal .[4] Link

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yields in the synthesis of tert-butyl N-(methylsulfamoyl)carbamate

The following guide is structured as a Tier 3 Technical Support escalation response. It assumes the user has basic organic synthesis knowledge but is facing specific, non-trivial yield issues. Ticket ID: TS-CSI-BOC-001 T...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support escalation response. It assumes the user has basic organic synthesis knowledge but is facing specific, non-trivial yield issues.

Ticket ID: TS-CSI-BOC-001 Topic: Troubleshooting Low Yields & Decomposition Support Level: Senior Application Scientist[1]

Executive Summary & Reaction Logic

Low yields in this synthesis are rarely due to "bad luck." They are almost always caused by one of three specific failure modes:[1]

  • Reagent Hydrolysis: The Chlorosulfonyl Isocyanate (CSI) has partially hydrolyzed before use.

  • Thermal Runaway: The formation of the intermediate tert-butyl (chlorosulfonyl)carbamate is exothermic, and its subsequent reaction with methylamine is highly exothermic.

  • Work-up pH Trap: The product is significantly more acidic (

    
    ) than typical carbamates. Standard basic washes (e.g., sat. NaHCO₃) often strip the product into the aqueous waste.
    
The Standard Pathway (CSI Route)

This reaction proceeds via a "Burgess-type" intermediate. It is a one-pot, two-step sequence.

ReactionPathway CSI Chlorosulfonyl Isocyanate (CSI) Int INTERMEDIATE: tert-Butyl (chlorosulfonyl)carbamate (Unstable > 10°C) CSI->Int Step 1: 0°C, DCM Fast Addition = Exotherm tBuOH tert-Butanol (anhydrous) tBuOH->Int Prod PRODUCT: tert-Butyl N-(methylsulfamoyl)carbamate Int->Prod Step 2: < 5°C Nucleophilic Acyl Substitution MeNH2 Methylamine (excess or + TEA) MeNH2->Prod

Figure 1: The sequential formation of the sulfamoyl carbamate.[1] Note the thermal instability of the intermediate.[1]

Phase 1: Reagent Integrity (Pre-Reaction)

"My reaction turns cloudy immediately."

The quality of Chlorosulfonyl Isocyanate (CSI) is the single most common point of failure. CSI is extremely hygroscopic.

SymptomDiagnosisCorrective Action
CSI is cloudy/opaquePartial hydrolysis to sulfamoyl chloride (

).[1]
Distill immediately. Pure CSI is a clear, colorless liquid. Distill at atm. pressure (bp 106–107 °C) or reduced pressure.
Precipitate in bottleSolid sulfamoyl chloride has formed.Decant the supernatant if clear; otherwise, distill. Do not use the solid.
tert-Butanol is solidNormal state (mp 25 °C), but may contain water.Melt and dry over activated 4Å molecular sieves for 24h before use.

Critical Protocol Note: Always handle CSI in a strictly anhydrous environment (Nitrogen/Argon balloon). Even atmospheric moisture during transfer can lower yields by 10-15%.[1]

Phase 2: Reaction Optimization (Thermodynamics)

"I see gas evolution, but my yield is < 30%."

The reaction involves two distinct exotherms. Mismanaging either results in side products (polymerization or decarboxylation).

Step 1: Formation of the Intermediate

[1]
  • The Issue: If

    
    -BuOH is added too fast, the temperature spikes.[1] The intermediate tert-butyl (chlorosulfonyl)carbamate is thermally unstable and can decarboxylate (loss of 
    
    
    
    ) to form sulfamoyl chlorides or polymerize.
  • The Fix:

    • Cool DCM solution of CSI to 0 °C .

    • Add

      
      -BuOH (diluted 1:1 in DCM) dropwise  over 20–30 minutes.
      
    • Stop point: Stir at 0 °C for 30 mins. Do not let this warm to room temperature yet.

Step 2: Amine Addition (The Quench)


  • The Issue: This step generates HCl. If you use free methylamine without a scavenger, the HCl salts out the amine, stalling the reaction. If you use excess amine and it gets hot, you risk displacing the Boc group.

  • The Fix:

    • Base Choice: Use Triethylamine (TEA) or DIPEA (2.2 equiv) to scavenge HCl.

    • Order of Addition: Cannulate the cold intermediate solution into a cold (

      
      C) solution of Methylamine/TEA. Do not  add the amine to the CSI intermediate; the local concentration of acid/heat at the addition point will degrade the carbamate.[1]
      

Phase 3: Work-up & Isolation (The "Ghost" Yield)

"My TLC looks good, but the product disappears during extraction."

This is the most sophisticated failure mode. The structure


 contains a sulfonylurea-like motif.[1] The proton on the nitrogen between the carbonyl and sulfonyl groups is acidic.[1]

The pH Trap:

  • 
     Estimate:  ~4.5 to 5.5.
    
  • The Mistake: Washing the organic layer with Saturated

    
     (pH ~8.5) or 
    
    
    
    .[2][3]
  • The Result: The base deprotonates the product, forming a water-soluble salt (

    
    ).[1] You are pouring your product down the drain with the aqueous waste.[1]
    
Optimized Work-up Protocol
  • Quench: Add water to the reaction mixture.

  • Acidification: Carefully adjust the aqueous layer pH to 2–3 using 1M HCl or 5%

    
    . Do not go lower than pH 2 or the Boc group will hydrolyze.[1]
    
  • Extraction: Extract immediately with DCM or EtOAc. The product will now be protonated and in the organic layer.[1]

  • Wash: Wash organic layer with Brine only. Do not use bicarbonate.

WorkupLogic Start Reaction Mixture (DCM + Salts) Quench Add Water Separate Layers Start->Quench CheckPH Check Aqueous pH Quench->CheckPH Basic pH > 7 (Product is Water Soluble Salt) CheckPH->Basic Usually Basic due to TEA Acidic pH 2-3 (Product is Organic Soluble) CheckPH->Acidic If already acidic Action1 Acidify with 1M HCl to pH 2-3 Basic->Action1 Extract Extract with DCM/EtOAc Acidic->Extract Action1->Acidic Wash Wash with Brine (NO NaHCO3) Extract->Wash

Figure 2: Decision tree for work-up. The critical step is ensuring acidic pH to keep the product in the organic phase.[1]

FAQ: Alternative Routes

Q: Can I avoid CSI? It's too dangerous/unstable. A: Yes. You can use the "Boc-Anhydride" route, though it is often slower and less atom-economical.[1]

  • Reaction:

    
    -methylsulfamide + 
    
    
    
    + DMAP (cat) / TEA.
  • Pros: Avoids moisture-sensitive CSI; easier to scale safely.[1]

  • Cons:

    
    -methylsulfamide is expensive or requires synthesis (ironically, often from CSI).
    
  • Reference: This follows standard Boc-protection protocols for sulfonamides [1].

References

  • Burgess, E. M.; Penton, H. R.; Taylor, E. A. "Thermal reactions of alkyl N-(methoxycarbonyl)sulfamate esters." Journal of Organic Chemistry, 1973 , 38(1), 26-31.

  • Graf, R. "Chlorosulfonyl Isocyanate." Organic Syntheses, 1966 , 46, 23. (Describes the foundational reactivity of CSI).

  • Winum, J-Y., et al. "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 2005 , 25(2), 186-228. (Discusses stability and pKa of sulfamoyl moieties).

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for Recrystallization of Tert-butyl N-(methylsulfamoyl)carbamate

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the recrystallization of tert-butyl N-(methylsulfamoyl)carbamate. The content...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the recrystallization of tert-butyl N-(methylsulfamoyl)carbamate. The content is structured in a question-and-answer format to directly address common challenges and provide field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this specific compound?

A1: An ideal solvent for recrystallizing any compound, including tert-butyl N-(methylsulfamoyl)carbamate, must satisfy several key criteria. The primary principle is that the compound of interest should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., 0-4 °C or room temperature).[1][2][3][4] This temperature-dependent solubility differential is the driving force for crystallization.

Specifically for tert-butyl N-(methylsulfamoyl)carbamate, we must consider its structure: it contains a nonpolar, bulky tert-butyl group and polar functionalities (carbamate and sulfamoyl groups).[][6] This dual nature suggests that solvents of intermediate polarity might work well.

The ideal solvent should also meet these criteria:

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (to be removed with the mother liquor).[2][7]

  • Non-reactivity: The solvent must be chemically inert towards the compound.[1][2]

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during drying.[1]

  • Safety & Cost: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[2]

Q2: How does the structure of tert-butyl N-(methylsulfamoyl)carbamate guide initial solvent selection?

A2: The "like dissolves like" principle is the foundational concept for solvent selection.[2] The structure of tert-butyl N-(methylsulfamoyl)carbamate possesses both nonpolar (tert-butyl group, methyl group) and polar (carbamate, sulfamoyl groups with N-H and S=O bonds) characteristics. This amphiphilic nature suggests that extremely nonpolar solvents (like hexane) or extremely polar solvents (like water) are unlikely to be ideal single solvents.

  • Nonpolar solvents (e.g., Hexane, Toluene): These will likely have poor solubility for the compound even when hot, due to the polar groups. Toluene may be an exception due to its ability to interact with the molecule.[8]

  • Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Ethyl Acetate, Acetone): These are often good starting points. DCM is used in its synthesis, indicating good solubility.[9] Solvents like ethyl acetate or acetone can often provide the necessary solubility at high temperatures while allowing for precipitation upon cooling.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols can form hydrogen bonds with the carbamate and sulfamoyl moieties and are often effective. They may, however, be too effective, leading to high solubility even at low temperatures and thus poor recovery.[7] They are excellent candidates for use in a mixed-solvent system.[7]

Q3: Where should I begin my experimental solvent screen?

A3: A systematic, small-scale screening process is the most efficient method.[10][11] Start with a range of solvents with varying polarities. The protocol below provides a structured approach. Based on the compound's structure, promising single solvents to screen include ethyl acetate, acetone, and isopropanol . Additionally, prepare to test mixed-solvent systems, as they are often required for compounds with mixed polarity. Common and effective pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[8]

Experimental Protocols & Data

Protocol 1: Small-Scale Solvent Screening

This protocol allows for rapid determination of a suitable solvent using a minimal amount of crude product.

Methodology:

  • Place approximately 20-30 mg of crude tert-butyl N-(methylsulfamoyl)carbamate into a small test tube.

  • Add the test solvent dropwise (e.g., 0.25 mL increments) at room temperature, stirring after each addition.[10]

  • If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[4][7]

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.[10]

  • Continue adding small amounts of hot solvent until the solid just dissolves. Be patient and add only the minimum amount required to achieve a saturated solution.[3][10]

  • If the solid does not dissolve in a reasonable volume (e.g., ~3 mL) of boiling solvent, the solvent is unsuitable.

  • If the solid dissolves, allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.[10]

Data Presentation: Solvent Properties and Predicted Suitability

The following table summarizes properties of common laboratory solvents and their predicted suitability for recrystallizing tert-butyl N-(methylsulfamoyl)carbamate.

SolventBoiling Point (°C)Polarity IndexPredicted Suitability & Rationale
Hexane 690.1Poor (as single solvent); Good (as anti-solvent): Too nonpolar to dissolve the compound, even when hot.[6]
Toluene 1112.4Moderate: Aromatic ring may provide sufficient interaction. High boiling point can be a disadvantage.
Dichloromethane (DCM) 403.1Poor: Often used in synthesis, suggesting high solubility even at low temperatures.[9] Its volatility can also be problematic.
Ethyl Acetate (EtOAc) 774.4Good Candidate: Intermediate polarity. Often provides a good balance of dissolving power at high vs. low temperatures.
Acetone 565.1Good Candidate: Similar to EtOAc, its polarity is well-suited for the compound's mixed characteristics. Low boiling point is advantageous.
Isopropanol (IPA) 823.9Good Candidate: A polar protic solvent that is less aggressive than methanol or ethanol, potentially offering a better solubility curve.
Ethanol (EtOH) 784.3Poor (as single solvent); Good (as soluble solvent): Likely to be a very good solvent, resulting in high solubility at low temperatures and thus poor yield.[7]
Methanol (MeOH) 655.1Poor (as single solvent); Good (as soluble solvent): Similar to ethanol, likely too strong a solvent for good recovery.
Water 10010.2Poor (as single solvent); Good (as anti-solvent): Too polar. The nonpolar tert-butyl group will limit solubility significantly.[12]
Visualization: Logical Workflow for Solvent Selection

This diagram outlines the decision-making process for identifying an optimal recrystallization solvent system.

Troubleshooting_Tree problem Problem Encountered oiling Compound 'Oils Out' problem->oiling no_xtal No Crystals Form problem->no_xtal low_yield Low Yield problem->low_yield cause_oil1 Too Concentrated / Rapid Cooling oiling->cause_oil1 cause_no_xtal1 Too Much Solvent no_xtal->cause_no_xtal1 cause_no_xtal2 Supersaturation no_xtal->cause_no_xtal2 cause_yield1 Excess Solvent Used low_yield->cause_yield1 cause_yield2 Improper Rinsing low_yield->cause_yield2 sol_oil1 Reheat, Add More Solvent, Cool Slowly cause_oil1->sol_oil1 sol_no_xtal1 Boil Off Excess Solvent cause_no_xtal1->sol_no_xtal1 sol_no_xtal2 Scratch Flask or Add Seed Crystal cause_no_xtal2->sol_no_xtal2 sol_yield1 Use Minimum Hot Solvent cause_yield1->sol_yield1 sol_yield2 Rinse with Minimal Ice-Cold Solvent cause_yield2->sol_yield2

Caption: A decision tree for common recrystallization issues.

References

  • Technical Support Center: Optimizing Recrystallization and Purification. (n.d.). Benchchem.
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
  • How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora.
  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Guide for crystallization. (n.d.). Unknown Source.
  • Recrystallization1. (n.d.). Unknown Source.
  • Mixed Solvents. (2022, April 7). Chemistry LibreTexts.
  • Solvent Selection for Crystallization. (n.d.). Scribd.
  • Recrystallization-1.pdf. (n.d.). Unknown Source.
  • tert-Butyl N-(methylsulfamoyl)carbamate synthesis. (n.d.). Chemicalbook.
  • Recrystallization1. (n.d.). Unknown Source.
  • CAS 125987-94-2 (tert-Butyl N-(methylsulfamoyl)carbamate). (n.d.). BOC Sciences.
  • Solubility of Tert-butyl N-(4-azidobutyl)carbamate in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • tert-Butyl [(3-hydroxyphenyl)methyl]carbamate Properties. (2025, October 15). EPA.

Sources

Troubleshooting

overcoming steric hindrance in reactions involving tert-butyl N-(methylsulfamoyl)carbamate

To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Overcoming Steric Hindrance with tert-Butyl N-(methylsulfamoyl)carbamate Welcome to the Technical Support Center Yo...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Overcoming Steric Hindrance with tert-Butyl N-(methylsulfamoyl)carbamate

Welcome to the Technical Support Center

You are likely accessing this guide because your standard coupling protocols with tert-butyl N-(methylsulfamoyl)carbamate (CAS 125987-94-2) have stalled.

This reagent is a "masked" sulfamide, designed to introduce the


-methylsulfamoyl moiety (

)
into alcohols or halides.[] While the Boc group provides necessary stability (preventing the decomposition seen in free sulfamoyl chlorides), it introduces significant steric bulk at the nucleophilic nitrogen. When you attempt to couple this with a secondary alcohol or a hindered electrophile, the reaction often fails due to the "Steric Wall" created by the interaction between the tert-butyl group and the sulfonyl oxygens.

This guide provides three "Support Tiers" to resolve these failures, ranging from protocol adjustments to alternative chemical pathways.

Tier 1: Troubleshooting the Mitsunobu Reaction

Issue: Standard DEAD/PPh


 conditions yield <10% product with secondary or hindered primary alcohols.
Diagnosis:  The bulky betaine intermediate cannot approach the sterically crowded central nitrogen of the carbamate.
The Solution: The "Tsunoda" Modification

Standard Mitsunobu reagents (DEAD/DIAD and PPh


) are often too bulky and not basic enough to facilitate attack by the hindered carbamate. You must switch to ADDP  (1,1'-(azodicarbonyl)dipiperidine) and PBu

(tributylphosphine).[][2]

Why this works:

  • Reduced Sterics: PBu

    
     is less sterically demanding than PPh
    
    
    
    , allowing easier formation of the oxyphosphonium intermediate in crowded environments.
  • Increased Basicity: The betaine formed by ADDP/PBu

    
     is more basic (
    
    
    
    of the hydrazide anion is higher), facilitating the deprotonation of the carbamate (
    
    
    ).
Protocol: High-Efficiency Coupling
ComponentEquivalentsNotes
Substrate (Alcohol) 1.0 eqDry, azeotroped with toluene.[2]
Carbamate Reagent 1.5 eqtert-butyl N-(methylsulfamoyl)carbamate.[][2]
PBu

1.5 - 2.0 eqHandle under Argon. Pyrophoric.[][2]
ADDP 1.5 - 2.0 eqSolid reagent, easier to handle than DEAD.[][2]
Solvent Toluene or THFToluene allows for higher temps.[][2]

Step-by-Step:

  • Dissolve the Alcohol, Carbamate, and PBu

    
     in anhydrous Toluene (0.1 M) under Argon.
    
  • Cool to 0°C.

  • Add ADDP solid in one portion (or dissolved in minimal THF/Toluene).

  • Allow to warm to Room Temperature (RT).

  • Critical Step: If no reaction after 2 hours, heat to 60°C - 80°C . The ADDP/PBu

    
     adduct is thermally stable enough to withstand heating, unlike DEAD.
    
  • Workup: Dilute with Et

    
    O/Hexanes to precipitate the phosphine oxide and hydrazide byproduct. Filter and concentrate.
    

Tier 2: Base-Mediated Alkylation (S 2)

Issue: You are reacting the carbamate with an alkyl halide (e.g., a benzyl bromide), but yields are low or the reaction is sluggish. Diagnosis: The anion of the carbamate is bulky and delocalized. In standard solvents (THF, DCM), the ion pair is too tight to react with hindered electrophiles.

The Solution: The "Cesium Effect" & Polar Solvents

Switching the base to Cesium Carbonate (Cs


CO

) and the solvent to DMF or DMAc utilizes the "naked anion" effect.

Why this works:

  • Cesium Effect: The large ionic radius of Cs

    
     reduces the lattice energy and forms a looser ion pair with the carbamate anion compared to K
    
    
    
    or Na
    
    
    . This exposes the nitrogen nucleophile.
  • Solvation: DMF/DMAc solvates the cation effectively, leaving the carbamate anion "naked" and highly reactive.

Protocol: Alkylation of Hindered Halides
  • Activation: Dissolve tert-butyl N-(methylsulfamoyl)carbamate (1.2 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add Cs

    
    CO
    
    
    
    (1.5 eq).[][2] Stir at RT for 15 minutes. Note: Gas evolution is minimal as this is not a bicarbonate.
  • Addition: Add the Alkyl Halide (1.0 eq).

  • Catalysis (Optional): If the halide is a chloride or mesylate, add TBAI (tetrabutylammonium iodide, 10 mol%) to generate the more reactive iodide in situ (Finkelstein condition).

  • Temperature: Heat to 50°C. Monitor by LCMS.

Tier 3: The "Nuclear Option" (Alternative Chemistry)

Issue: The substrate is extremely hindered (e.g., tertiary alcohol, neopentyl position) and neither Mitsunobu nor Alkylation works. Diagnosis: The steric clash between the Boc-protected sulfamide and the substrate is insurmountable. Solution: Abandon the carbamate. Switch to SuFEx (Sulfur-Fluoride Exchange) chemistry.[][2][3][4][5]

Instead of bringing the entire bulky sulfamide to the alcohol, you introduce a "linker" first, then attach the amine.

Workflow:

  • Convert Alcohol

    
     Fluorosulfate (
    
    
    
    ) using SO
    
    
    F
    
    
    (gas) or AISF (solid reagent).[][2]
  • React Fluorosulfate with Methylamine (

    
    ).[][2]
    

Note: This bypasses the steric bulk of the Boc group entirely.

Visual Decision Guide

The following diagram outlines the logical flow for selecting the correct protocol based on your substrate's steric profile.

Steric_Optimization Start Substrate Analysis: What are you coupling? Alcohol Secondary/Hindered Alcohol Start->Alcohol Halide Alkyl Halide/Electrophile Start->Halide Mitsunobu_Std Attempt Standard Mitsunobu (DEAD / PPh3 / THF) Alcohol->Mitsunobu_Std Alkylation_Std Standard Alkylation (K2CO3 / Acetone) Halide->Alkylation_Std Failure Reaction Failed? Mitsunobu_Std->Failure Low Yield Mitsunobu_Adv Switch to Tier 1: ADDP / PBu3 / Toluene / 80°C SuFEx Tier 3: SuFEx Protocol 1. AISF/Base -> R-OSO2F 2. MeNH2 -> R-NH-SO2-NHMe Mitsunobu_Adv->SuFEx Still Fails (Steric Wall) Alkylation_Std->Failure No Reaction Alkylation_Adv Switch to Tier 2: Cs2CO3 / DMF / TBAI / 50°C Alkylation_Adv->SuFEx Still Fails Failure->Mitsunobu_Adv If Alcohol Failure->Alkylation_Adv If Halide

Caption: Decision matrix for overcoming steric barriers in sulfamoylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why does the reaction always happen at the central nitrogen and not the terminal N-Me? A: This is governed by acidity (


). The proton on the central nitrogen is flanked by two electron-withdrawing groups (the Boc carbonyl and the Sulfonyl group), lowering its 

to ~4-5. The terminal N-Me proton has a

> 10.[][2] Under Mitsunobu or mild basic conditions, the central nitrogen is the exclusive nucleophile.

Q2: I successfully coupled the reagent, but I can't remove the Boc group. TFA is degrading my product. A: Sulfamides can be acid-sensitive.[][2] If TFA/DCM causes degradation, try Thermal Deprotection . Dissolve the coupled product in a high-boiling solvent (e.g., 1,2-dichlorobenzene) and heat to 150°C-180°C. The Boc group can eliminate via a retro-ene mechanism, releasing isobutylene and CO


 under neutral conditions.

Q3: Can I use DIAD instead of DEAD? A: Yes, DIAD is safer, but it is more sterically hindered than DEAD. If you are fighting sterics, DIAD might lower your yield. This is why ADDP is the preferred reagent for this specific application—it separates the bulky groups from the reaction center more effectively than azodicarboxylates.

Q4: My product is water-soluble and I'm losing it during the workup. A: Sulfamides are polar. Avoid aqueous workups if possible.[2]

  • For Mitsunobu: Use polymer-supported PPh

    
     (PS-PPh
    
    
    
    ) or filter off the ADDP byproduct and load the crude reaction mixture directly onto a silica column (or reverse-phase C18 column).[][2]
  • For Alkylation: Filter the Cs

    
    CO
    
    
    
    , concentrate the DMF (high vac), and purify directly.

References

  • Tsunoda, T., Yamamiya, Y., & Ito, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction.[][2] Tetrahedron Letters, 36(14), 2529-2530.[][2]

  • Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential.[][2] Medicinal Research Reviews, 25(2), 186-228.[][2] (Context on Sulfamide reactivity).

  • Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[] Angewandte Chemie International Edition, 53(36), 9430-9448.[][2] (Alternative SuFEx pathway).

  • Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategy. Chemistry – A European Journal, 10(13), 3130-3138.[2]

Sources

Optimization

purification strategies for separating tert-butyl N-(methylsulfamoyl)carbamate from byproducts

Welcome to the technical support center for the purification of tert-butyl N-(methylsulfamoyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of tert-butyl N-(methylsulfamoyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in isolating this key intermediate with high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these strategies to your specific experimental context.

The synthesis of tert-butyl N-(methylsulfamoyl)carbamate, often involving highly reactive reagents like chlorosulfonyl isocyanate (CSI), can lead to a variety of process-related impurities and byproducts.[1][2] The successful isolation of the target compound hinges on a well-designed purification strategy that accounts for the physicochemical properties of both the product and its potential contaminants.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification process.

Q1: What are the most likely impurities I should expect in my crude product?

A: The impurity profile is highly dependent on your synthetic route. However, for syntheses involving chlorosulfonyl isocyanate (CSI), tert-butanol, and an amine source, common byproducts include:

  • Unreacted Starting Materials: Residual tert-butanol, methylamine, or sulfamide.

  • CSI-Related Byproducts: CSI is extremely moisture-sensitive and can hydrolyze to form sulfamoyl chloride, which may appear as a crystalline solid.

  • Symmetrically Substituted Byproducts: For example, di-tert-butyl sulfamide or N,N'-dimethylsulfamide, arising from side reactions.

  • Boc-Deprotected Product: The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions and can be thermally unstable, leading to the formation of methylsulfamide.[3][4]

  • Over-reacted Species: Bis-sulfamoyl derivatives or other multiply-substituted species.

Q2: My crude product is a thick oil or gum, but I expected a solid. How should I proceed?

A: "Oiling out" is a common issue, often caused by the presence of residual solvents or impurities that depress the melting point and inhibit crystallization.

  • First, ensure all volatile solvents are removed: Use a high-vacuum pump with a cold trap for an extended period. Gentle warming (e.g., 30-40°C) can aid this process, but be cautious of thermal degradation of the Boc group.[3]

  • Attempt trituration: Add a non-polar solvent in which your product is insoluble (like hexanes or diethyl ether), and vigorously stir or sonicate the mixture. This can often wash away soluble impurities and induce precipitation or crystallization of your product.

  • Proceed directly to chromatography: If trituration fails, the most direct path forward is to purify the oil via flash column chromatography.

Q3: What is the best general purification strategy: chromatography or recrystallization?

A: The optimal strategy depends on the purity and physical state of your crude material.

  • For high-purity crude material (>90%) that is solid: Recrystallization is the most efficient and scalable method.

  • For oily crude material or material with multiple, closely-related impurities: Flash column chromatography is the superior choice as it offers much higher resolving power.[5] A common workflow is to perform an initial purification by flash chromatography to isolate the product from major impurities, and then perform a final recrystallization to achieve high analytical purity and obtain a crystalline solid.

Q4: How can I effectively monitor the purity during my purification?

A: Thin-Layer Chromatography (TLC) is an indispensable tool.

  • Stationary Phase: Use standard silica gel 60 F254 plates.

  • Mobile Phase: A good starting point is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes). For this polar compound, you may need a more polar system like 5-10% methanol in dichloromethane.[6]

  • Visualization: The carbamate may not be strongly UV-active. Use a potassium permanganate (KMnO₄) stain, which reacts with the carbamate and sulfamide moieties, to visualize the spots.

Section 2: Troubleshooting and Purification Workflow

This section provides a logical workflow and detailed troubleshooting for common purification challenges.

Overall Purification Workflow

The following diagram outlines the decision-making process for purifying your crude product.

G crude Crude Product (Post-Reaction) workup Aqueous Work-up (See Protocol 1) crude->workup concentrate Concentrate in vacuo workup->concentrate assess Assess Physical State concentrate->assess solid Solid / Crystalline assess->solid Is it a solid? yes oil Oil / Gum assess->oil no recryst Recrystallization (See Protocol 3) solid->recryst chroma Flash Chromatography (See Protocol 2) oil->chroma chroma->recryst For final polishing pure_solid Pure Crystalline Product chroma->pure_solid If sufficiently pure recryst->pure_solid

Caption: General purification workflow for tert-butyl N-(methylsulfamoyl)carbamate.

Problem 1: Low Purity or Emulsions During Aqueous Work-up

An effective aqueous work-up is the foundation of a good purification. Its purpose is to remove water-soluble starting materials and byproducts before concentrating the crude product.

  • Possible Cause: Incomplete neutralization or removal of acidic/basic impurities, leading to salt formation and emulsions.

  • Solution: A Self-Validating Extraction Protocol. Perform sequential washes and check the pH of the aqueous layer after each wash to ensure completion.

    Protocol 1: Robust Aqueous Work-up

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acid like 1M HCl or 10% citric acid. This protonates and removes basic impurities like unreacted amines.[7] Collect the aqueous layer and check its pH to confirm it is acidic.

    • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes any remaining acid and removes acidic byproducts.[8] Continue washing until the aqueous layer is basic (check with pH paper) and no more gas evolves.

    • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This removes the bulk of the dissolved water from the organic layer.

    • Drying & Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Problem 2: Poor Separation During Flash Chromatography
  • Possible Cause 1: Inappropriate Solvent System. The polarity of the mobile phase is not optimized to achieve differential migration of the product and impurities on the silica gel.

  • Solution 1: Systematic TLC-Based Method Development.

    • Scout Solvents: Use TLC to test various solvent systems. Aim for an Rf value for your product between 0.2 and 0.4 to ensure good separation on the column.[9]

    • Adjust Polarity:

      • If the product spot has a very low Rf (stays at the baseline), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).

      • If the product spot has a very high Rf (runs with the solvent front), decrease the polarity (e.g., increase the percentage of hexanes).

    • Consult Table 1 for recommended starting solvent systems.

Solvent System Polarity Use Case & Comments
Ethyl Acetate / HexanesLow to MediumThe standard system for many organic compounds. Start with 30% EtOAc and adjust.[6]
Methanol / DichloromethaneMedium to HighExcellent for more polar compounds. Start with 2-5% MeOH. Note: >10% MeOH can dissolve silica gel.[6]
Acetonitrile / WaterHigh (HILIC)For very polar compounds that are poorly retained in normal-phase. Use on bare silica or an amine-functionalized column.[10][11]
Table 1. Common solvent systems for purification of polar carbamates.
  • Possible Cause 2: Compound is Too Polar for Standard Silica. The target molecule contains multiple hydrogen bond donors and acceptors, making it highly polar. It may stick irreversibly to the acidic silica gel surface or elute with the solvent front even in highly polar solvent systems.

  • Solution 2: Employ Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is a powerful technique for purifying very polar molecules.[11] It utilizes a polar stationary phase (like standard silica gel) and a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) with a small amount of a polar solvent (like water). Analytes elute in order of increasing hydrophilicity.[10] This can often provide separation where normal-phase and reversed-phase fail.

Problem 3: Recrystallization Fails or Product "Oils Out"
  • Possible Cause: The chosen solvent is either too good (product remains soluble even when cold) or too poor (product is insoluble even when hot). The presence of impurities can also disrupt crystal lattice formation.

  • Solution: Systematic Solvent Screening and Two-Solvent Recrystallization.

    • Solvent Screening: Test the solubility of a small amount of your crude material in various solvents at room temperature and at boiling. An ideal single solvent will dissolve the compound when hot but not when cold.

    • Two-Solvent System: If no single solvent is ideal, use a two-solvent system.[12] Find a pair of miscible solvents where your product is soluble in one ("solvent #1," e.g., ethyl acetate) and insoluble in the other ("solvent #2," e.g., hexanes).

    Protocol 3: Two-Solvent Recrystallization (Ethyl Acetate/Hexanes)

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

    • While the solution is still hot and stirring, add hexanes dropwise until you observe persistent cloudiness (turbidity).

    • Add a few more drops of hot ethyl acetate to redissolve the solid and obtain a clear, saturated solution.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

    • Dry the crystals under high vacuum.

Troubleshooting Logic for Chromatography

The following diagram provides a decision tree for troubleshooting poor chromatographic separation.

G start Problem: Poor Separation check_rf What is the product Rf on TLC? start->check_rf high_rf Rf > 0.6 check_rf->high_rf High low_rf Rf < 0.1 check_rf->low_rf Low streaking Streaking / Tailing check_rf->streaking Streaky decrease_pol Action: Decrease mobile phase polarity (e.g., more hexanes) high_rf->decrease_pol increase_pol Action: Increase mobile phase polarity (e.g., more EtOAc/MeOH) low_rf->increase_pol try_hilic Compound is very polar. Consider HILIC mode (e.g., MeCN/H₂O) streaking->try_hilic

Caption: Decision tree for troubleshooting flash chromatography issues.

Section 3: Summary of Byproducts and Removal Strategies
Potential Byproduct Chemical Nature Primary Removal Strategy Rationale
MethylamineBasic, VolatileAcid Wash (e.g., 1M HCl)Protonates to form a water-soluble ammonium salt (CH₃NH₃⁺Cl⁻).[7]
tert-ButanolNeutral, VolatileAqueous Washes / in vacuoWater-soluble and can be removed under reduced pressure.
Sulfamoyl ChlorideAcidic (hydrolyzes to H₂SO₄ + HCl)Base Wash (e.g., NaHCO₃)Neutralized by base and removed in the aqueous layer.
MethylsulfamideHighly PolarChromatography (HILIC)Result of Boc-deprotection; often water-soluble but may require HILIC if it co-elutes.[11]
Table 2. Common byproducts and their targeted removal strategies.
References
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Link

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Link

  • Biotage. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Link

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Link

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Link

  • Organic Syntheses. t-BUTYL CARBAZATE. Link

  • PrepChem.com. Preparation of tert-Butyl carbazate. Link

  • BenchChem. Application Notes and Protocols for the Purification of tert-Butyl (2-(benzylamino)ethyl)carbamate. Link

  • ResearchGate. (2013). Methyl carbamate purification by extraction and recrystallization. Link

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Link

  • Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Link

  • ACS Publications. (2012). CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. Link

  • Google Patents. (1994). US5316554A - Method for processing crystalline ammonium carbamate. Link

  • ChemicalBook. TERT-BUTYL-N-METHYLCARBAMATE CAS#: 16066-84-5. Link

  • SSRN. (2020, February 7). Synthesis and Characterization of Impurity F in Active Pharmaceutical Ingredient (API) 4-Amino-N-(5-Methyl Isoxazol-3-Yl) Benzene Sulfonamide Drug Synthesis. Link

  • Science.gov. process related impurities: Topics by Science.gov. Link

  • ChemicalBook. tert-Butyl N-(methylsulfamoyl)carbamate synthesis. Link

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Link

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Link

  • Cheméo. Chemical Properties of tert-Butyl carbamate (CAS 4248-19-5). Link

  • Wikipedia. Chlorosulfonyl isocyanate. Link

  • MDPI. (2020). Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry. Link

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Link

  • Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Link

  • Journal of Chemical and Pharmaceutical Research. (2014). An efficient method for the synthesis of novel N-sulfonylimines using TBAB under solvent-free conditions. Link

  • Arxada. Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More. Link

  • TCI EUROPE N.V. (2014, January). More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate. Link

  • Organic Syntheses. chlorosulfonyl isocyanate. Link

  • Santa Cruz Biotechnology. tert-butyl N-methylcarbamate | CAS 16066-84-5. Link

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Link

  • RSC Publishing. (2020, June 12). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Link

  • Sigma-Aldrich. tert-Butyl N-[(2R)-but-3-yn-2-yl]carbamate. Link

  • Sigma-Aldrich. tert-Butyl (3-(methylamino)propyl)carbamate. Link

  • Acta Pharmaceutica. (2012). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Link

  • BLD Pharm. 125987-94-2|tert-Butyl (N-methylsulfamoyl)carbamate. Link

  • Google Patents. (2020). CN108101942B - Method for synthesizing potential impurities in production of tenofovir alafenamide hemifumarate. Link

Sources

Reference Data & Comparative Studies

Validation

Spectral Benchmarking: 1H and 13C NMR Characterization of tert-Butyl N-(methylsulfamoyl)carbamate

Executive Summary & Strategic Context In the development of sulfamide-based bioisosteres and enzyme inhibitors (e.g., carbonic anhydrase or protease inhibitors), tert-butyl N-(methylsulfamoyl)carbamate serves as a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of sulfamide-based bioisosteres and enzyme inhibitors (e.g., carbonic anhydrase or protease inhibitors), tert-butyl N-(methylsulfamoyl)carbamate serves as a critical "masked" intermediate. Its structural integrity is often compromised by the lability of the sulfamoyl-carbamate linkage (


).

This guide moves beyond standard spectral listing. It benchmarks the spectral performance of this molecule under different solvent conditions and compares it against common structural analogs. The goal is to provide a self-validating protocol that allows researchers to unambiguously distinguish the intact product from its common decomposition byproducts (primary sulfamides and carbamates).

Structural Analysis & Diagnostic Challenges

The target molecule consists of four distinct magnetic environments. The primary challenge in NMR analysis is the proton exchange rate of the two chemically distinct nitrogen protons (


 and 

).
Core Structure:


The "Performance" Metric in NMR

For this guide, "performance" is defined as the spectral resolution of labile protons .

  • High Performance: Clear observation of

    
    , 
    
    
    
    , and the vicinal coupling between
    
    
    and the methyl group (
    
    
    ).
  • Low Performance: Broadening or disappearance of NH signals, leading to ambiguity regarding the integrity of the

    
     bond.
    

Experimental Protocol (Self-Validating)

To ensure reproducibility, the following protocol minimizes moisture-induced hydrolysis, which is the primary cause of spectral inconsistency.

Sample Preparation[1]
  • Solvent Selection: Anhydrous DMSO-d6 (99.9% D) is the required standard. Chloroform-d (

    
    ) is not recommended  due to rapid proton exchange and poor solubility of the polar sulfamoyl moiety.
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube Prep: Oven-dried 5mm NMR tubes.

  • Acquisition:

    • Relaxation Delay (D1): Set to 2.0 s (essential for accurate integration of the

      
       vs. 
      
      
      
      ratio).
    • Scans: 16 (1H), 512 (13C).

Synthesis Verification Workflow (Graphviz)

The following diagram illustrates the logic flow for verifying the synthesis and spectral acquisition.

G Start Crude Reaction Mixture (Chlorosulfonyl isocyanate + tBuOH + MeNH2) Workup Aq. Workup (0.1M HCl) Rapid Separation Start->Workup Solvent Solvent Choice: DMSO-d6 vs CDCl3 Workup->Solvent DMSO DMSO-d6 (Recommended) H-Bond Stabilization Solvent->DMSO CDCl3 CDCl3 (Avoid) Rapid Exchange Solvent->CDCl3 Acquisition 1H NMR Acquisition (D1 = 2.0s) DMSO->Acquisition CDCl3->Acquisition Check Check N-Me Signal Acquisition->Check Pass Doublet (J ~5Hz) Product Intact Check->Pass Coupling Visible Fail Singlet Exchange/Hydrolysis Check->Fail No Coupling

Figure 1: Decision tree for sample preparation and quality control of sulfamoyl carbamates.

Spectral Data & Assignment

1H NMR Data (400 MHz, DMSO-d6)

The following table benchmarks the target molecule against its precursors. Note the deshielding effect of the electron-withdrawing sulfonyl and carbonyl groups on the NH protons.

MoietyShift (

, ppm)
MultiplicityIntegral

(Hz)
Assignment Logic
NH (Carbamate) 10.85 Broad Singlet1H-Highly acidic due to flanking

and

. Disappears with

shake.
NH (Sulfamide) 7.60 Broad Quartet1H5.0Couples to N-Methyl. Chemical shift is diagnostic of sulfonamide class.[1]
N-Methyl 2.62 Doublet3H5.0Critical Diagnostic: Appearance as a doublet confirms the

connectivity is intact.
t-Butyl 1.44 Singlet9H-Characteristic intense singlet. Used as internal integration reference.
13C NMR Data (100 MHz, DMSO-d6)
Carbon TypeShift (

, ppm)
Assignment Note
C=O (Carbonyl) 150.5 Distinct from urea (~158 ppm) or amide (~170 ppm).
Cq (t-Butyl) 82.1 Quaternary carbon, deshielded by oxygen.
N-Methyl 29.1 Upfield shift typical for methyl on sulfonamide nitrogen.
CH3 (t-Butyl) 27.8 Intense signal for the three methyl groups.

Comparative Performance Analysis

This section compares the "spectral performance" of the target molecule against alternatives to guide experimental design.

Comparison 1: Solvent System Performance (DMSO-d6 vs. CDCl3)

The choice of solvent fundamentally alters the spectral topology of sulfamoyl carbamates.

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Scientific Rationale
NH Visibility Sharp / DistinctBroad / InvisibleDMSO acts as a H-bond acceptor, "locking" the NH protons in place and slowing exchange.
Coupling (

)
Visible (Doublet) Lost (Singlet) In CDCl3, rapid proton exchange decouples the spin system. The doublet collapses to a singlet, mimicking a tertiary amine.
Solubility High (>50 mg/mL)Moderate/LowThe polar sulfonyl-carbamate backbone aggregates in non-polar solvents, causing line broadening.
Comparison 2: Structural Analog Benchmarking

To verify you have the carbamate and not a decomposition product, compare shifts with these established analogs.

CompoundC=O Shift (ppm)N-Me Shift (ppm)Key Distinction
Target Product 150.5 2.62 Contains both Boc and Sulfamide features.
N-MethylsulfamideN/A2.50Decomposition Product: Lacks the C=O signal; NH protons shift upfield (~6.5 ppm).
t-Butyl carbamate152.0N/APrecursor: Lacks the N-Me and Sulfonyl signals.
Burgess Reagent158.0 (C=N)~3.0 (N-Me)Reagent: Distinct C=N stretch and zwitterionic character shifts protons downfield.

Structural Connectivity Logic (Graphviz)

The following diagram details the HMBC (Heteronuclear Multiple Bond Correlation) and COSY pathways used to definitively assign the structure.

Structure tBu_H tBu-H (1.44 ppm) tBu_C tBu-Cq (82.1 ppm) tBu_H->tBu_C HMBC (Strong) CO C=O (150.5 ppm) tBu_H->CO HMBC (Weak/3-bond) NH_A NH (Carbamate) (10.85 ppm) NH_A->CO HMBC NH_B NH (Sulfamide) (7.60 ppm) Me_H N-Me H (2.62 ppm) NH_B->Me_H COSY (Vicinal) Me_C N-Me C (29.1 ppm) Me_H->Me_C HSQC

Figure 2: NMR correlation map. Green arrow indicates the critical COSY correlation confirming the N-Me connectivity.

References

  • Burgess Reagent Synthesis & Analogs: Atkins, G. M., & Burgess, E. M. (1968).[2] "The reactions of an N-sulfonylamine inner salt." Journal of the American Chemical Society.[2] Link

  • Solvent Effects on NMR: Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. Link

  • Sulfamide Characterization: Winum, J. Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews.
  • General NMR Tables: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Link

  • Spectrometric Identification: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.

Sources

Comparative

A Tale of Two Reagents: A Comparative Guide to the Reactivity of Tert-butyl N-(methylsulfamoyl)carbamate and the Burgess Reagent

In the landscape of modern organic synthesis, the demand for mild, selective, and functional group-tolerant reagents is ever-present. This guide offers an in-depth technical comparison of two structurally related sulfamo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the demand for mild, selective, and functional group-tolerant reagents is ever-present. This guide offers an in-depth technical comparison of two structurally related sulfamoyl derivatives: the well-established Burgess reagent and the less-explored tert-butyl N-(methylsulfamoyl)carbamate. While both compounds share a core sulfamoylcarbamate framework, their reactivity profiles and applications in synthetic chemistry diverge significantly. This guide will elucidate these differences, providing researchers, scientists, and drug development professionals with a clear understanding of their respective utilities, supported by mechanistic insights and experimental data.

Introduction: A Study in Contrasting Reactivity

The Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate, has carved a niche for itself as a mild and selective agent for the dehydration of alcohols and other functional groups.[1][2][3] Its utility in the synthesis of complex natural products is well-documented, owing to its predictable stereochemistry and gentle reaction conditions.[1][2] In contrast, tert-butyl N-(methylsulfamoyl)carbamate, while commercially available, is not recognized as a dehydrating agent in the chemical literature. Instead, it primarily serves as a synthetic intermediate, particularly as a protected precursor for sulfamides.[4] This guide will explore the underpinnings of this stark difference in reactivity, offering a comprehensive analysis for the discerning synthetic chemist.

The Burgess Reagent: A Paradigm of Mild Dehydration

First introduced by Edward M. Burgess in 1968, the Burgess reagent is an inner salt of methyl N-(triethylammoniumsulfonyl)carbamate.[1][3] It is a white crystalline solid that is sensitive to air and moisture and should be stored under an inert atmosphere at low temperatures.[2]

Mechanism of Action: A Concerted Syn-Elimination

The hallmark of the Burgess reagent is its ability to effect the dehydration of secondary and tertiary alcohols to alkenes via a syn-elimination pathway.[3][5][6] The reaction proceeds through an intramolecular, concerted mechanism (Ei), which accounts for its high stereoselectivity.

The generally accepted mechanism involves two key steps:

  • Formation of a Sulfamate Ester Intermediate: The alcohol substrate attacks the electrophilic sulfur atom of the Burgess reagent, displacing the triethylamine moiety to form a sulfamate ester intermediate. This step is typically fast and occurs at or below room temperature.[3]

  • Intramolecular Elimination: Upon heating, the sulfamate ester undergoes a pyrolytic elimination. The triethylamine, now acting as a base, abstracts a proton from a carbon atom adjacent to the sulfamate-bearing carbon in a syn-periplanar arrangement, leading to the formation of the alkene, carbon dioxide, methylamine, and sulfur trioxide.

// Nodes for Reactants and Intermediates Alcohol [label="R-CH(OH)-CH2-R'"]; BurgessReagent [label="[Et3N+SO2N-CO2Me]"]; SulfamateEster [label="R-CH(OSO2N-CO2Me)-CH2-R' + Et3N"]; TransitionState [label="[Syn-periplanar Transition State]"]; Alkene [label="R-CH=CH-R'"]; Byproducts [label="Et3N-H+ + CO2 + MeNH2 + SO3"];

// Workflow Alcohol -> SulfamateEster [label="Attack on S"]; BurgessReagent -> SulfamateEster; SulfamateEster -> TransitionState [label="Heat"]; TransitionState -> Alkene [label="Syn-Elimination"]; TransitionState -> Byproducts;

// Styling {rank=same; Alcohol; BurgessReagent;} {rank=same; SulfamateEster;} {rank=same; TransitionState;} {rank=same; Alkene; Byproducts;}

Alcohol [style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; BurgessReagent [style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; SulfamateEster [style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; TransitionState [style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Alkene [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; } .enddot Figure 1: General mechanism of alcohol dehydration by the Burgess reagent.

Substrate Scope and Applications

The Burgess reagent is most effective for the dehydration of secondary and tertiary alcohols.[5][7] Primary alcohols are generally poor substrates for dehydration with the Burgess reagent and tend to form stable carbamate derivatives instead.[3][5]

Beyond alcohol dehydration, the Burgess reagent has a broad range of applications, including:

  • Cyclodehydration: It is widely used for the synthesis of five-membered heterocycles, such as oxazolines and thiazolines, from β-hydroxy amides and thioamides, respectively.[1][2]

  • Nitrile Formation: Primary amides can be efficiently dehydrated to nitriles under mild conditions.[2][3]

  • Isocyanide Synthesis: Formamides are readily converted to isocyanides.[2][3]

  • Formation of Sulfamidates and Sulfamides: The reagent can react with 1,2-diols and 1,2-aminoalcohols to form cyclic sulfamidates and sulfamides.[5]

ApplicationSubstrateProductTypical Yield (%)Reference
DehydrationSecondary/Tertiary AlcoholAlkene70-95[7]
Cyclodehydrationβ-Hydroxy AmideOxazoline85-95[1]
Nitrile SynthesisPrimary AmideNitrile80-95[2]
Isocyanide SynthesisFormamideIsocyanide>80[2]

Table 1: Selected applications of the Burgess reagent with typical yields.

Tert-butyl N-(methylsulfamoyl)carbamate: A Synthetic Building Block

In stark contrast to the Burgess reagent, there is a conspicuous absence of literature describing the use of tert-butyl N-(methylsulfamoyl)carbamate as a dehydrating agent. Its primary role in organic synthesis appears to be that of a precursor or building block, leveraging the protective nature of the tert-butoxycarbonyl (Boc) group.

Synthesis and Known Reactivity

Tert-butyl N-(methylsulfamoyl)carbamate is synthesized from chlorosulfonyl isocyanate, which is first reacted with tert-butanol to form tert-butyl N-(chlorosulfonyl)carbamate in situ. Subsequent reaction with methylamine yields the final product.[4][8]

Synthesis_Workflow

The known reactivity of this compound centers on the manipulation of the Boc-protected sulfamoyl moiety. The Boc group can be removed under acidic conditions, unmasking the N-methylsulfamide. This strategy is valuable in multistep syntheses where the sulfamoyl nitrogen requires protection. For instance, it serves as a precursor to N-benzylsulfamide, a key pharmacophore in various biologically active molecules.[4]

Comparative Analysis: Why the Difference in Reactivity?

The dramatic difference in the reactivity of the Burgess reagent and tert-butyl N-(methylsulfamoyl)carbamate can be attributed to their distinct structural features, despite their shared sulfamoylcarbamate core.

  • The Nature of the N-substituent: The Burgess reagent possesses a triethylammonium group attached to the sulfonyl moiety. This zwitterionic structure is key to its function. The triethylammonium is an excellent leaving group, and the conjugate base, triethylamine, is a sufficiently strong, non-nucleophilic base to facilitate the intramolecular proton abstraction required for the Ei mechanism. In contrast, tert-butyl N-(methylsulfamoyl)carbamate has a methyl group on the terminal nitrogen. This simple alkyl group does not confer the same leaving group ability or provide an intramolecular base for elimination.

  • The Carbamate Ester: The Burgess reagent has a methyl carbamate, while the other compound has a tert-butyl carbamate. While both are carbamates, the steric bulk and electronic properties of the ester group can influence the overall reactivity of the molecule. However, the primary determinant of their differing reactivities lies in the N-substituent of the sulfamoyl group.

FeatureBurgess Reagenttert-Butyl N-(methylsulfamoyl)carbamate
Chemical Structure Methyl N-(triethylammoniumsulfonyl)carbamatetert-Butyl N-(methylsulfamoyl)carbamate
Primary Application Mild dehydrating agentSynthetic intermediate (protected sulfamide)
Mechanism of Action Syn-elimination (Ei mechanism)N/A for dehydration; used in protection/deprotection sequences
Key Structural Feature for Reactivity Zwitterionic triethylammonium groupBoc protecting group
Substrate Scope Secondary and tertiary alcohols, amides, etc.Primarily used where a protected N-methylsulfamoyl group is needed

Table 2: Head-to-head comparison of the two reagents.

Experimental Protocols

Representative Dehydration using the Burgess Reagent

Dehydration of a Secondary Alcohol to an Alkene

  • Materials: Secondary alcohol (1.0 eq), Burgess reagent (1.1-1.5 eq), anhydrous benzene or toluene.

  • Procedure:

    • To a solution of the secondary alcohol in anhydrous benzene under an inert atmosphere, add the Burgess reagent in one portion.

    • Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer successively with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the desired alkene.

Representative Synthesis using tert-butyl N-(methylsulfamoyl)carbamate

Synthesis of a Boc-protected N-Aryl-N'-methylsulfamide

  • Materials: Aryl amine (1.0 eq), tert-butyl N-(chlorosulfonyl)carbamate (1.1 eq), triethylamine (1.2 eq), anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve the aryl amine and triethylamine in anhydrous DCM and cool to 0 °C under an inert atmosphere.

    • Slowly add a solution of tert-butyl N-(chlorosulfonyl)carbamate in anhydrous DCM to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Conclusion: Complementary, Not Competitive

This guide has established that while the Burgess reagent and tert-butyl N-(methylsulfamoyl)carbamate share a common structural motif, they are fundamentally different in their chemical reactivity and synthetic applications. The Burgess reagent is a powerful and selective tool for dehydration and related transformations, driven by its unique zwitterionic structure. Conversely, tert-butyl N-(methylsulfamoyl)carbamate serves as a valuable synthetic intermediate, enabling the introduction of a protected N-methylsulfamoyl group into complex molecules.

For the practicing chemist, the choice between these reagents is not one of competition, but of purpose. The Burgess reagent is the go-to option for mild, stereoselective eliminations, while tert-butyl N-(methylsulfamoyl)carbamate and its analogs are employed in synthetic strategies requiring the controlled installation of sulfamide functionalities. Understanding these distinct roles is crucial for the rational design of efficient and elegant synthetic routes in research and development.

References

  • UKEssays. (November 2018). Burgess and Martin Dehydrating Reagents. Retrieved from [Link]

  • The Significant Role of Burgess Reagent and Its Analogues in Organic Synthesis. (2025). Preprints.org.
  • Wuts, P. G. M. (2019).
  • Novosjolova, I., Jērāne, E., & Turks, M. (2021). Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. Molecules, 26(16), 4983.
  • Khapli, S., Dey, S., & Mal, D. (2001). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science, 81, 461-476.
  • APICDMO. (2022, March 29). What Role Does Burgess reagent Play? Medium. Retrieved from [Link]

  • Synfacts. (2021).
  • SynArchive. (n.d.). Burgess Dehydration. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Hydroxyethylcarbamate dehydration products. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl N-(benzylsulfamoyl)

Sources

Validation

infrared (IR) spectroscopy characteristic peaks of tert-butyl N-(methylsulfamoyl)carbamate

Executive Summary & Strategic Context tert-Butyl N-(methylsulfamoyl)carbamate (CAS: 125987-94-2) is a critical sulfonylurea intermediate, widely utilized in the synthesis of antidiabetic agents and herbicides. For resear...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

tert-Butyl N-(methylsulfamoyl)carbamate (CAS: 125987-94-2) is a critical sulfonylurea intermediate, widely utilized in the synthesis of antidiabetic agents and herbicides. For researchers and process chemists, Infrared (IR) spectroscopy serves as a rapid, non-destructive checkpoint to validate the formation of the sulfonyl-carbamate linkage (


) and ensure the integrity of the tert-butoxycarbonyl (Boc) protecting group.

This guide moves beyond simple peak listing. It provides a comparative spectral analysis against synthetic precursors—specifically Chlorosulfonyl Isocyanate (CSI) and the N-(chlorosulfonyl)carbamate intermediate . This comparative approach allows researchers to monitor reaction progress in real-time, confirming the consumption of highly reactive isocyanates and the successful nucleophilic addition of amines.

Technical Deep Dive: The Spectral Fingerprint

The IR spectrum of tert-butyl N-(methylsulfamoyl)carbamate is defined by the interplay between the electron-withdrawing sulfonyl group and the resonance-stabilized carbamate.

Functional Group Analysis

The molecule comprises three distinct vibrational zones:[1][2]

  • The High-Frequency Region (3400–2900 cm⁻¹): Dominated by N-H stretching (sulfamide vs. carbamate) and C-H stretching (t-butyl/methyl).

  • The Carbonyl Region (1750–1650 cm⁻¹): The diagnostic "heartbeat" of the Boc group.

  • The Sulfonyl Fingerprint (1400–1100 cm⁻¹): Characteristic asymmetric and symmetric

    
     stretches.
    
Comparative Data: Product vs. Precursors

The following table summarizes the critical spectral shifts observed during the synthesis from Chlorosulfonyl Isocyanate (CSI).

Functional GroupVibration ModeStarting Material (CSI)Intermediate (Boc-NH-SO₂-Cl)Target Product (Boc-NH-SO₂-NHMe)Diagnostic Note
Isocyanate

2235 cm⁻¹ (vs) AbsentAbsentDisappearance confirms Step 1 completion.
Carbonyl

Absent1730–1745 cm⁻¹ (s)1715–1735 cm⁻¹ (s) Shift due to H-bonding and electronic environment change.[1]
Sulfonyl

1385 cm⁻¹1390–1400 cm⁻¹1340–1370 cm⁻¹ (s) Sulfonamide formation lowers frequency vs. sulfonyl chloride.
Sulfonyl

1170 cm⁻¹1180 cm⁻¹1140–1160 cm⁻¹ (s) Symmetric stretch; highly characteristic.
Amine/Amide

Absent~3250 cm⁻¹ (m)3250–3350 cm⁻¹ (m) Appearance of second N-H (methylamino) broadens this region.
Alkyl

Absent2980 cm⁻¹ (t-Bu)2930–2980 cm⁻¹ tert-Butyl doublet + N-Methyl stretch.

(vs = very strong, s = strong, m = medium)

Experimental Protocol: Synthesis Monitoring

This protocol details the in situ IR monitoring of the reaction between tert-butyl N-(chlorosulfonyl)carbamate and methylamine.

Reagents & Setup
  • Precursor: tert-Butyl N-(chlorosulfonyl)carbamate (prepared from CSI + t-BuOH).[3]

  • Nucleophile: Methylamine (2M in THF).

  • Solvent: Anhydrous Dichloromethane (DCM).[3]

  • Instrument: FT-IR Spectrometer with ATR (Attenuated Total Reflectance) accessory (ZnSe or Diamond crystal).

Step-by-Step Workflow
  • Baseline Acquisition:

    • Clean ATR crystal with isopropanol. Collect background spectrum (air).

    • Checkpoint A: Spot the starting material (Boc-NH-SO₂-Cl) solution. Verify the 1740 cm⁻¹ (C=O) and 1390 cm⁻¹ (SO₂-Cl) peaks. Ensure NO peak at 2235 cm⁻¹ (residual CSI).

  • Reaction Monitoring:

    • Add Methylamine dropwise at 0°C.

    • Sample the reaction mixture every 15 minutes.

    • Evaporation: Place a drop on the ATR crystal and allow solvent (DCM) to evaporate before scanning to avoid solvent masking in the 1200–1000 cm⁻¹ region.

  • Endpoint Determination (The "Golden" Signals):

    • Loss of Cl: The shift of the asymmetric

      
       band from ~1390 cm⁻¹ to ~1360 cm⁻¹  indicates the substitution of Chlorine (electronegative) with Nitrogen (resonance donating).
      
    • Stability: The C=O peak should remain stable around 1720 cm⁻¹ . If it shifts significantly or disappears, check for Boc-deprotection (acidic byproduct contamination).

Visualizing the Chemical Pathway

The following diagram illustrates the synthesis pathway and the specific IR checkpoints used to validate each stage.

IRSynthesisFlow cluster_legend IR Checkpoints CSI Starting Material Chlorosulfonyl Isocyanate (CSI) Step1 Step 1: + t-BuOH (0°C, DCM) CSI->Step1 Inter Intermediate N-(chlorosulfonyl)carbamate Step1->Inter Loss of N=C=O (2235) Gain of C=O (1740) Step2 Step 2: + MeNH2 (Base) Inter->Step2 Product Final Product tert-butyl N-(methylsulfamoyl)carbamate Step2->Product Shift of SO2 (1390 -> 1360) Stable C=O (1725) L1 Red: High Reactivity (NCO) L2 Yellow: Reactive Intermediate (SO2-Cl) L3 Green: Stable Target

Figure 1: Reaction pathway highlighting critical IR spectroscopic checkpoints for process validation.

Interpretation of Results & Troubleshooting

When analyzing the final spectrum, researchers often encounter ambiguous overlapping regions. Use this causality guide to interpret anomalies.

The "Doublet" Mystery in Carbonyls
  • Observation: You may see a split peak in the carbonyl region (e.g., 1715 cm⁻¹ and 1735 cm⁻¹).[1]

  • Causality: This is often due to rotamers of the carbamate or distinct hydrogen-bonding environments (free C=O vs. H-bonded C=O). It does not necessarily indicate impurity.

  • Validation: Dilute the sample in a non-polar solvent (e.g.,

    
    ) if possible. If the peaks merge or shift, it confirms H-bonding effects rather than a chemical impurity.
    
Distinguishing Sulfamide vs. Sulfonamide
  • The target is a sulfamide derivative (

    
    ).
    
  • Key Differentiator: Sulfamides typically show a broader, more complex N-H stretching region (3200–3400 cm⁻¹) compared to simple sulfonamides due to the presence of two distinct N-H protons (carbamate-NH and methyl-sulfamide-NH).

References

  • NIST Mass Spectrometry Data Center. tert-Butyl carbamate (IR Spectrum).[4] National Institute of Standards and Technology. Available at: [Link]

Sources

Comparative

A Researcher's Guide to the Structural Determination of Sulfamoyl Carbamates via X-ray Diffraction

In the landscape of modern drug development, understanding the precise three-dimensional architecture of a molecule is not merely an academic exercise; it is a cornerstone of rational drug design. For sulfamoyl carbamate...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, understanding the precise three-dimensional architecture of a molecule is not merely an academic exercise; it is a cornerstone of rational drug design. For sulfamoyl carbamates, a class of compounds showing promise in various therapeutic areas, including as anticonvulsants and carbonic anhydrase inhibitors, this structural insight is paramount.[1][2] Their biological activity is intrinsically linked to their shape, conformation, and the specific intermolecular interactions they can form with their protein targets.[3][4][5] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating this atomic-level information, providing an unambiguous map of electron density and, consequently, the positions of atoms in the crystalline state.[6][7]

This guide provides an in-depth comparison of methodologies for the crystal structure determination of sulfamoyl carbamates. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Foundation: From Synthesis to High-Quality Crystals

The journey to a crystal structure begins not in the diffractometer, but on the lab bench. The synthesis and subsequent crystallization of the target compound are the most critical and often rate-limiting steps.[6][8]

Synthesis Considerations

The synthesis of sulfamoyl carbamates can be approached through several routes. A common method involves reacting a sulfanilamide derivative with an appropriate chloroformate or by using reagents like triphosgene with an alcohol, followed by reaction with the sulfanilamide.[1][9] Another strategy employs the Curtius rearrangement of acyl azides.[10] The purity of the final compound is non-negotiable; impurities can significantly hinder or entirely prevent crystallization. Therefore, rigorous purification, typically by flash chromatography or recrystallization, is a mandatory prerequisite.

The Art and Science of Crystallization

Obtaining a "good crystal"—one that is sufficiently large (>0.1 mm), well-ordered, and free of significant defects like cracks—is essential for a successful diffraction experiment.[8] For small organic molecules like sulfamoyl carbamates, several techniques are employed:

  • Slow Evaporation: This is often the simplest and first method attempted. A solution of the compound in a suitable solvent or solvent mixture is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration to a point of supersaturation and inducing crystal growth. The choice of solvent is critical; it should be one in which the compound is moderately soluble.

  • Vapor Diffusion: This technique involves placing a concentrated drop of the compound solution in a sealed chamber containing a reservoir of a "precipitant" solvent in which the compound is poorly soluble.[11] The precipitant vapor slowly diffuses into the sample drop, reducing the compound's solubility and promoting crystallization. This method offers finer control over the rate of supersaturation compared to slow evaporation.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

The causality behind solvent selection relates to polarity matching and the ability to form key intermolecular interactions, such as hydrogen bonds, which are prevalent in sulfamoyl carbamates due to the -NH2, -SO2-, and carbamate moieties. A systematic screening of various solvents and conditions is often necessary to find the optimal crystallization conditions.

The Core Technique: Single-Crystal X-ray Diffraction Workflow

Once a suitable crystal is obtained, the process of determining its structure via SC-XRD can begin. This is a multi-step process that translates the diffraction pattern into a 3D molecular model.[7][12]

workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Validation Synthesis Synthesis & Purification Crystallization Crystallization Trials Synthesis->Crystallization Selection Crystal Selection & Mounting Crystallization->Selection DataCollection X-ray Data Collection Selection->DataCollection DataProcessing Data Processing & Scaling DataCollection->DataProcessing Solution Structure Solution (Phasing) DataProcessing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation FinalModel Final Structural Model (CIF) Validation->FinalModel

Caption: Workflow for small molecule crystal structure determination.

Detailed Experimental Protocol
  • Crystal Mounting: A high-quality single crystal is carefully selected under a microscope. It is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer.[7]

    • Rationale for Cryo-Cooling: Data is almost universally collected at low temperatures (around 100 K). This is not just to prevent solvent loss but, more importantly, to minimize atomic thermal vibrations. Reduced vibration leads to less diffuse scattering and stronger diffraction at higher angles, resulting in higher resolution data and a more precise final structure.

    • X-ray Source: The choice between a Molybdenum (Mo, λ ≈ 0.71 Å) or Copper (Cu, λ ≈ 1.54 Å) X-ray source depends on the crystal. Mo is standard for most small molecules. Cu sources are brighter and better for very small or weakly diffracting crystals and are essential for determining the absolute configuration of chiral molecules containing only light atoms (C, H, N, O, S).[7]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, assign a space group, and integrate the intensities of thousands of individual reflections. This step transforms the visual pattern of spots into a numerical dataset (an HKL file).

  • Structure Solution and Refinement: This is the computational heart of the process.

    • The Phase Problem: The diffraction experiment measures the intensities of the scattered X-rays, but not their phases. Solving the "phase problem" is the first step in generating an electron density map. For small molecules, this is typically achieved using direct methods.

    • Model Building: An initial model of the molecule is built into the electron density map.

    • Refinement: The atomic positions and their displacement parameters are adjusted through a least-squares process to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[13]

  • Structure Validation: The final step is a critical self-validation. The Crystallographic Information File (CIF) containing the final model and experimental data is checked for integrity and consistency using software like checkCIF.[14][15][16] This service, provided by the International Union of Crystallography (IUCr), generates a report with ALERTS that highlight potential errors, inconsistencies, or unusual features, ensuring the quality and reliability of the structure.[17][18]

Comparative Analysis: Sulfamoyl Carbamate Crystal Structures

The true power of crystallography lies in comparing related structures to understand structure-activity relationships (SAR). Subtle changes in chemical substitution can lead to significant differences in conformation and crystal packing. Below is a comparative table of hypothetical crystallographic data for two sulfamoyl carbamate derivatives.

ParameterDerivative A (Aromatic R-group)Derivative B (Aliphatic R-group)Causality and Insight
Formula C14H14N2O4SC10H14N2O4SDifferent substituent on the carbamate nitrogen.
Crystal System MonoclinicOrthorhombicThe shape and packing efficiency of the molecule dictates the crystal system. The planar aromatic group in A may favor a less symmetric monoclinic packing.
Space Group P2₁/cP2₁2₁2₁Both are common chiral/non-chiral space groups. The choice is determined by the symmetry elements present in the crystal lattice.
Unit Cell (a,b,c Å) 10.5, 8.2, 15.17.5, 11.3, 16.8Unit cell dimensions are a direct reflection of the size and shape of the molecule and how it packs.
β (°) 98.590A non-90° angle is characteristic of the monoclinic system.
Z (molecules/cell) 44The number of molecules in the unit cell.
Key H-Bonds N-H···O (sulfonamide)N-H···O (sulfonamide), N-H···O (carbamate)The flexible aliphatic group in B may allow for more diverse hydrogen bonding networks, potentially impacting solubility and stability.
Final R1 / wR2 0.045 / 0.1100.038 / 0.095These are agreement factors between the model and data. Lower values indicate a better fit. Both values are indicative of well-refined structures.

This data is illustrative and serves to highlight typical parameters and their interpretation.

Alternative & Complementary Techniques

While SC-XRD is the gold standard for solid-state structure determination, other techniques provide valuable, often complementary, information.

  • Powder X-ray Diffraction (PXRD): Instead of a single crystal, PXRD uses a microcrystalline powder.[19][20] It does not provide the atomic-level detail of SC-XRD but is an invaluable tool for:

    • Phase Identification: Comparing a sample's PXRD pattern to a reference database can confirm its identity and crystalline form (polymorph).

    • Purity Analysis: Detecting the presence of different crystalline phases or impurities.

    • Polymorph Screening: Identifying different crystal packing arrangements of the same molecule, which can have drastically different physical properties (e.g., solubility, stability).

  • NMR Spectroscopy: Nuclear Magnetic Resonance provides detailed structural information in the solution state. It is complementary to XRD because it reveals the molecule's structure and dynamics in a non-crystalline environment, which can be more relevant to its biological activity in physiological fluids.

Common Challenges and Expert Troubleshooting

The path to a final structure is not always smooth. Researchers may encounter several crystallographic pathologies.

  • Twinning: This occurs when two or more crystal lattices are intergrown in a specific, symmetrical orientation.[21][22] Twinning can complicate data processing and refinement, sometimes leading to an incorrect space group assignment or a poorly refined structure.[23][24][25]

    • Detection: Twinning can be suspected if indexing is difficult, the apparent symmetry is higher than expected, or intensity statistics are unusual. Software tools can analyze data for potential twinning.

    • Solution: Specialized refinement programs can account for twinning by modeling the contribution of each twin domain to the overall diffraction pattern.

  • Disorder: This happens when a molecule or part of a molecule occupies multiple positions or conformations within the crystal lattice. This is common with flexible side chains.

    • Detection: Disorder is often revealed in the electron density map as smeared or oddly shaped peaks.

    • Solution: The disordered region can be modeled as multiple components with partial occupancies, along with restraints on their geometry.

Conclusion

The precise determination of molecular structure by single-crystal X-ray diffraction is an indispensable tool in the development of sulfamoyl carbamates. It provides the ultimate proof of structure, reveals subtle conformational preferences, and maps the intermolecular interactions that govern crystal packing and, by extension, physical properties. By understanding the causality behind each step—from rational synthesis and meticulous crystallization to rigorous data collection and validation—researchers can harness the full power of this technique to accelerate the design of next-generation therapeutics.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • International Union of Crystallography. (n.d.). checkCIF. Retrieved from [Link]

  • Spek, A. L. (n.d.). PLATON/VALIDATION. Retrieved from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(1), 1-13. [Link]

  • Spek, A. L. (n.d.). PLATON-CHECKCIF. National Single Crystal X-ray Facility. Retrieved from [Link]

  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 14(3), 309-318. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • PDB-101. (n.d.). Identifying and Overcoming Crystal Pathologies: Disorder and Twinning. Retrieved from [Link]

  • Chemical Crystallography, University of Oxford. (2020). Twins. Retrieved from [Link]

  • Sawyer, L. (n.d.). Identifying and Overcoming Crystal Pathologies: Disorder and Twinning. In Methods in Molecular Biology. [Link]

  • Perach, M., et al. (2021). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. Molecules, 26(7), 1867. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfamate synthesis by amination. Retrieved from [Link]

  • Synfacts. (2024). Synthesis of Sulfamoyl Ureas from Hexafluoroisopropyl N-Fluorosulfonyl Carbamate. Thieme. [Link]

  • Read, R. (2013). Twinning and other pathologies. MRC Laboratory of Molecular Biology. [Link]

  • Campeotto, I., et al. (2018). Pathological macromolecular crystallographic data affected by twinning, partial-disorder and exhibiting multiple lattices for testing of data processing and refinement tools. Scientific Reports, 8(1), 14896. [Link]

  • D'Ambrosio, K., et al. (2021). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development. New Journal of Chemistry, 45(2), 794-802. [Link]

  • Asiri, A. M., et al. (2013). 4-Nitrophenyl N-(2-sulfamoylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(3), o355. [Link]

  • D'Ambrosio, K., et al. (2020). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase. CNR-IRIS. [Link]

  • U.S. Pharmacopeia. (2022). 〈941〉 CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). [Link]

  • Maryanoff, B. E., et al. (2005). Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform. Journal of Medicinal Chemistry, 48(6), 1941-1947. [Link]

  • Tummatorn, J., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 122-143. [Link]

  • Perach, M., et al. (2021). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. ResearchGate. [Link]

  • Pérez-Vázquez, A., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 28(19), 6939. [Link]

  • Kini, G. D., et al. (1990). Synthesis, structure, and antiparasitic activity of sulfamoyl derivatives of ribavirin. Journal of Medicinal Chemistry, 33(1), 44-48. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Brittain, H. G. (2001). X-Ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. [Link]

Sources

Validation

comparative stability of Boc-protected vs Cbz-protected methylsulfamides

This guide provides a technical comparison of Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups specifically applied to methylsulfamide scaffolds. Unlike standard amines, sulfamides possess unique...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups specifically applied to methylsulfamide scaffolds. Unlike standard amines, sulfamides possess unique electronic properties that alter the stability profiles of these carbamates.

Executive Summary

For drug development professionals working with sulfamide bioisosteres (


), the choice between Boc and Cbz protection is not merely a matter of deprotection conditions but of electronic management .
  • Boc-Sulfamides are the superior choice for solid-phase synthesis and sequences requiring strong nucleophiles. They utilize an "Anionic Shielding" mechanism under basic conditions due to the high acidity of the acyl-sulfamide proton (

    
    ).
    
  • Cbz-Sulfamides are the robust alternative for solution-phase scale-up, offering absolute stability against the acidic conditions often required to manipulate other functional groups (e.g., ester hydrolysis, glycosylation).

Verdict: Use Boc for base-heavy synthetic routes and Cbz when catalytic hydrogenolysis is permissible and acid stability is required.[1]

Chemical Architecture & Electronic Effects

The sulfonyl group (


) is a strong electron-withdrawing group (EWG). When attached to a carbamate-protected nitrogen, it significantly alters the 

of the remaining N-H proton.
The "Acidity Trap"

Unlike standard Boc-amines (


), N-Boc-sulfamides  are acidic.


  • Approximate

    
    :  6.0 – 8.0 (comparable to sulfonylureas).
    
  • Consequence: In the presence of mild bases (e.g.,

    
    , DIEA), the Boc-sulfamide exists as a stable anion . This anion is resistant to nucleophilic attack but susceptible to alkylation if electrophiles are present.
    

Comparative Stability Matrix

ConditionBoc-Sulfamide (

)
Cbz-Sulfamide (

)
Technical Insight
Acid (TFA/DCM) Labile (

min)
Stable Boc cleavage is fast;

does not significantly retard protonation of the carbonyl.
Acid (HCl/Dioxane) Labile Stable Cbz resists 4M HCl; Boc is cleaved quantitatively.
Base (

/DMF)
Stable (forms Anion)Stable (forms Anion)Both form inert salts. Avoid alkylating agents unless N-alkylation is desired.
Base (NaOH/H2O) Metastable Metastable Prolonged exposure to strong hydroxide can hydrolyze the sulfamide core itself, regardless of protection.
Hydrogenolysis (

)
Stable Labile Sulfur poisoning of Pd is a risk. High catalyst loading (10-20 wt%) is often required for Cbz removal on sulfamides.
Nucleophiles (Amines) Stable Stable The anionic nature in basic media protects the carbamate from nucleophilic attack.

Decision Logic & Orthogonality

The following diagram illustrates the decision process for selecting the appropriate protecting group based on downstream chemistry requirements.

ProtectionLogic Start Select Protecting Group for Methylsulfamide Scaffold Q1 Does the synthesis require Hydrogenolysis ($H_2/Pd$)? Start->Q1 Q2 Will the molecule be exposed to strong acids (TFA, HCl)? Q1->Q2 No Q3 Is the Sulfamide Sulfur accessible to the catalyst? Q1->Q3 Yes Boc Select Boc-Protection (Cleaved by Acid) Q2->Boc No Cbz Select Cbz-Protection (Cleaved by H2) Q2->Cbz Yes (Needs Stability) Q3->Boc No (Poison Risk) Q3->Cbz Yes Warning Warning: Sulfur may poison Pd. Use transfer hydrogenation or high catalyst loading. Cbz->Warning

Caption: Decision tree for selecting Boc vs. Cbz based on synthetic compatibility and catalyst poisoning risks.

Experimental Protocols

A. Synthesis of N-Boc-N'-methylsulfamide (The CSI Route)

This is the industry-standard method for generating the mono-protected sulfamide core.

  • Mechanism: In situ generation of Boc-sulfamoyl chloride followed by amine capture.

Reagents:

  • Chlorosulfonyl isocyanate (CSI)

  • tert-Butanol (

    
    -BuOH)
    
  • Methylamine (2.0 M in THF)

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM)

Protocol:

  • Preparation of Boc-NH-SO2-Cl:

    • Cool a solution of CSI (1.0 equiv) in anhydrous DCM to 0°C.

    • Add

      
      -BuOH (1.0 equiv) dropwise over 20 mins. Caution: Exothermic.
      
    • Stir at 0°C for 30 mins. The solution now contains

      
      .
      
  • Formation of Sulfamide:

    • In a separate vessel, mix Methylamine (1.1 equiv) and

      
       (2.0 equiv) in DCM at 0°C.
      
    • Transfer the Boc-sulfamoyl chloride solution via cannula into the amine solution.

    • Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup:

    • Quench with 0.1 M HCl (keep pH < 3 to remove excess amine, but do not prolong exposure).

    • Extract with DCM. Wash with Brine. Dry over

      
      .[1][2]
      
    • Yield: Typically 85-95% as a white solid.

B. Comparative Deprotection Protocols
1. Boc Deprotection (Acidolysis)[1][2]
  • Reagent: 20% Trifluoroacetic acid (TFA) in DCM.

  • Procedure: Dissolve Boc-sulfamide in DCM. Add TFA (10 equiv). Stir at RT.

  • Monitoring: TLC (stain with Ninhydrin; free sulfamides stain weakly, use PMA if necessary).

  • Completion: Typically < 30 mins.[2][3]

  • Note: The

    
     evolution is rapid. The resulting product is the trifluoroacetate salt of the methylsulfamide.
    
2. Cbz Deprotection (Hydrogenolysis)[1]
  • Reagent:

    
     (1 atm), 10% Pd/C.
    
  • Procedure: Dissolve Cbz-sulfamide in MeOH or EtOH. Add 10 wt% of Pd/C (e.g., if 100mg substrate, use 10mg catalyst).

  • Critical Step: If the reaction stalls (common due to sulfur coordination), add Ammonium Formate (5 equiv) and heat to reflux (Transfer Hydrogenation). This is often more robust for sulfamides than

    
     gas balloons.
    
  • Workup: Filter through Celite immediately.

Mechanistic Stability Visualization

The following diagram details the degradation pathway of the Boc-sulfamide under acidic conditions, highlighting the specific instability of the carbamate.

BocDegradation cluster_0 Acidic Cleavage Pathway BocSulf N-Boc-Sulfamide (Acid Stable @ pH > 4) Protonated Protonated Intermediate (Unstable) BocSulf->Protonated + H+ (TFA) Carbocation t-Butyl Cation + Carbamic Acid Protonated->Carbocation Fragmentation Product Free Methylsulfamide + CO2 + Isobutylene Carbocation->Product - CO2

Caption: Mechanism of TFA-mediated Boc cleavage. The electron-withdrawing sulfonyl group does not prevent protonation of the carbonyl oxygen.

References

  • Reitz, A. B., et al. (2009). "Synthesis of Sulfamides and Sulfamates." Journal of Organic Chemistry.

  • Winum, J. Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for deprotection conditions).
  • Audoy, I., et al. (2004). "Microwave-assisted synthesis of sulfamides." Tetrahedron Letters.

  • ChemRxiv. (2021). "Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs." (Provides data on sulfamide acidity).

Sources

Comparative

Validating Biological Activity of N-Methylsulfamides Derived from tert-Butyl N-(methylsulfamoyl)carbamate

Executive Summary This guide details the validation framework for sulfamides synthesized using tert-butyl N-(methylsulfamoyl)carbamate (Burgess-type reagent). While classical primary sulfonamides ( ) are the historic gol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the validation framework for sulfamides synthesized using tert-butyl N-(methylsulfamoyl)carbamate (Burgess-type reagent). While classical primary sulfonamides (


) are the historic gold standard for Carbonic Anhydrase (CA) inhibition, unsymmetrical sulfamides (

) offer a distinct bioisosteric advantage, providing improved hydrolytic stability over ureas and enhanced physiochemical tunability over sulfonamides.

This document serves as a technical manual for researchers to validate these specific derivatives, focusing on enzymatic potency (Stopped-Flow Kinetics) and isoform selectivity (hCA I/II vs. hCA IX/XII).

Chemical Context & Mechanism

The Reagent: tert-Butyl N-(methylsulfamoyl)carbamate

Unlike harsh sulfonyl chloride chemistries, this "Burgess-type" reagent allows for the mild introduction of the


 moiety (or its methylated variant).
  • Role: Electrophilic sulfamoylating agent.

  • Reaction Logic: The reagent reacts with a primary or secondary amine (

    
    ) to form a Boc-protected intermediate. Subsequent acid deprotection yields the free N-methylsulfamide.
    
  • Biological Mechanism: The terminal methylsulfamoyl group (

    
    ) acts as a "Zinc Anchor." The nitrogen atom coordinates with the 
    
    
    
    ion in the Carbonic Anhydrase active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

G Reagent Reagent: tBu-O-CO-NH-SO2-NHMe Inter Intermediate: R-NH-SO2-NH-Boc Reagent->Inter + Amine (Nu- Substitution) Amine Target Amine: R-NH2 Amine->Inter Product Final Sulfamide: R-NH-SO2-NHMe Inter->Product TFA/DCM (Deprotection) Target Biological Target: hCA Active Site (Zn2+) Product->Target Zn2+ Coordination (Inhibition)

Figure 1: Synthesis and Mechanism of Action flow. The reagent facilitates the installation of the zinc-binding sulfamide motif.

Comparative Performance Review

To validate your product, you must benchmark it against established pharmacophores. The table below outlines the expected performance metrics of N-methylsulfamides compared to classical sulfonamides (e.g., Acetazolamide) and Ureas.

Table 1: Comparative Bio-Chemo Metrics
FeatureClassical Sulfonamides (

)
Ureas (

)
Target: N-Methylsulfamides (

)
Primary Target Carbonic Anhydrase (Pan-inhibitors)Kinases / Soluble Epoxide HydrolaseCarbonic Anhydrase (Isoform Selective)
Binding Mode Strong tetrahedral coordination to Zn(II)Hydrogen bonding (Glu/Asp residues)Tetrahedral coordination to Zn(II)
Hydrolytic Stability HighLow to Moderate (pH dependent)High (Superior to Ureas)
Solubility Often poor (unless salt form)VariableGenerally Improved (due to

N)
Potency (

)

(High)

range (for CA)

(Tunable)
Selectivity Often poor (hits all isoforms)N/AHigh (Methyl group induces steric fit)

Key Insight: While classical sulfonamides are potent, they often lack selectivity. The N-methyl group in your sulfamide derivatives introduces a steric clash in the active site of ubiquitous isoforms (hCA I/II), potentially enhancing selectivity for tumor-associated isoforms (hCA IX/XII).

Experimental Validation Protocols

Scientific integrity requires rigorous testing. The following protocols are the "Gold Standard" for validating sulfamide activity.

Protocol A: Stopped-Flow Hydration Assay (Enzymatic Potency)

Objective: Determine the Inhibition Constant (


) of the sulfamide against hCA isoforms. This method is superior to the esterase (p-NPA) assay as it measures the physiological reaction.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Substrate:

    
    -saturated water.
    
  • Indicator: 0.2 mM Phenol Red (absorbance max at 557 nm).

  • Enzyme: Recombinant hCA I, II, IX, or XII.

Workflow:

  • Preparation: Incubate the enzyme with the test sulfamide (at concentrations

    
    ) for 15 minutes at room temperature.
    
  • Injection: Use a Stopped-Flow instrument (e.g., Applied Photophysics).

    • Syringe A: Enzyme + Inhibitor + Indicator in Buffer.[1][2][3]

    • Syringe B:

      
      -saturated water.
      
  • Measurement: Rapidly mix A and B. Monitor the acidification (drop in pH) via the decrease in absorbance of Phenol Red at 557 nm.

  • Calculation: The initial rate of the catalyzed reaction (

    
    ) is compared to the uncatalyzed rate (
    
    
    
    ).
    • Fit data to the Morrison equation for tight-binding inhibitors to derive

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Acceptance Criteria:

  • Control (Acetazolamide): Must yield

    
     (hCA II).
    
  • Test Compound: Valid hits should show dose-dependent inhibition with

    
    .
    
Protocol B: Selectivity Profiling (Selectivity Index)

Objective: Prove that the N-methyl group reduces off-target binding.

  • Perform Protocol A for hCA II (Cytosolic, ubiquitous - "Off-target").

  • Perform Protocol A for hCA IX (Transmembrane, tumor-associated - "On-target").

  • Calculate Selectivity Index (SI):

    
    
    
  • Interpretation: An

    
     indicates significant selectivity for the tumor-associated isoform, validating the utility of the methylsulfamoyl scaffold.
    
Protocol C: Chemical Structure Validation

Before biological testing, confirm the integrity of the sulfamide bond.

  • 1H NMR: Look for the characteristic doublet for the

    
     group (
    
    
    
    ) and the exchangeable
    
    
    protons.
  • HRMS: Confirm

    
     or 
    
    
    
    . Sulfamides often ionize well in negative mode ESI.

Assay Logic Visualization

The following diagram illustrates the decision matrix for validating the compound's activity.

AssayLogic Start Start: Synthesized N-Methylsulfamide QC QC Check: NMR/LC-MS Purity > 95% Start->QC Screen Primary Screen: hCA II Inhibition (Stopped-Flow) QC->Screen Pass Fail Discard / Redesign QC->Fail Fail Decision1 Is Ki < 1000 nM? Screen->Decision1 Selectivity Selectivity Screen: hCA IX / XII Decision1->Selectivity Yes Decision1->Fail No Calc Calculate Selectivity Ratio: Ki(hCA II) / Ki(hCA IX) Selectivity->Calc Publish Valid Hit: Proceed to Cell Assay Calc->Publish

Figure 2: Validation Workflow. A step-by-step logic gate for determining if the synthesized sulfamide is a viable biological candidate.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential.[4][5][6][7][8][9][10] Medicinal Research Reviews, 26(6), 767-792. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][4][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[3] Link

  • Behnke, D., et al. (2010). Synthesis of sulfamides using a Burgess-type reagent. Tetrahedron Letters, 51(21), 2856-2858. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1020. Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) for Handling Tert-butyl N-(methylsulfamoyl)carbamate

Executive Safety Summary & Hazard Profiling Chemical Identity: Tert-butyl N-(methylsulfamoyl)carbamate CAS: 125987-94-2 Physical State: Solid (White to off-white powder) Primary Application: Pharmaceutical intermediate (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Profiling

Chemical Identity: Tert-butyl N-(methylsulfamoyl)carbamate CAS: 125987-94-2 Physical State: Solid (White to off-white powder) Primary Application: Pharmaceutical intermediate (often for sulfonylurea/sulfamide drug synthesis).

The "Why" Behind the Safety Protocol: While standard Safety Data Sheets (SDS) often classify this compound generically as an Irritant (H315, H319, H335), experienced medicinal chemists treat sulfamoyl carbamate intermediates as Potent Compounds (Control Band 3) until fully characterized. The structural presence of the sulfonamide moiety suggests a potential for hypersensitivity/sensitization upon repeated exposure. Furthermore, as a solid intermediate often dissolved in aggressive solvents (e.g., Dichloromethane, THF), the PPE strategy must protect against both the solid dust and the carrier solvent.

Core Risks:

  • Inhalation: Fine particulate dust can deeply penetrate the respiratory system; potential for mucosal irritation or sensitization.

  • Dermal: High surface area of the powder allows for rapid absorption if dissolved in sweat or solvents.

  • Ocular: Mechanical irritation from dust and chemical irritation from the sulfonamide group.

The PPE Matrix: Tiered Protection Strategy

This matrix defines the required protection based on the operational scale.

Protection ZonePPE ComponentSpecification / StandardCausality & Logic
Ocular Safety GogglesANSI Z87.1 (Chemical Splash)Why: Standard safety glasses allow dust entry from the side. Goggles seal the orbital area against airborne particulates during weighing.
Dermal (Hands) Double-Gloving System Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) or LaminateWhy: Nitrile provides excellent dexterity. Double gloving creates a "sacrificial layer"—if the outer glove is contaminated, it can be stripped without exposing the skin.
Respiratory Engineering Control + RPEPrimary: Fume HoodSecondary: N95/P100 (if outside hood)Why: Engineering controls (hoods) are superior to masks. Use N95 only if weighing balance is not contained.
Body Lab Coat + ApronTyvek® sleeves or Chemical ApronWhy: Cotton lab coats absorb powders. Disposable Tyvek sleeves prevent "cuff contamination" where the glove meets the coat.
Technical Deep Dive: The "Double-Glove" Protocol

For handling Tert-butyl N-(methylsulfamoyl)carbamate, a single layer of nitrile is insufficient during synthesis because this compound is frequently dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF) .

  • The Solvent Factor: Standard nitrile degrades rapidly (<5 mins) in DCM.

  • The Protocol:

    • Don Inner Glove: 4-mil Nitrile (Bright color, e.g., Orange/Purple) to act as a breach indicator.

    • Don Outer Glove: 5-8 mil Nitrile (Standard Blue) or Silver Shield (Laminate) if handling DCM solutions.

    • Change Frequency: Replace the outer glove immediately upon splash contact or every 30 minutes of active handling.

Expert Insight: "Glove permeation is molecular diffusion, not just leakage. You won't feel the chemical passing through until it reaches your skin. Rely on breakthrough time data, not tactile sensation."

Operational Workflows (Visualization)
Workflow A: Safe Donning & Handling Sequence

This diagram outlines the logical flow to minimize cross-contamination between the "Dirty" (Chemical) zone and the "Clean" (Lab) zone.

PPE_Workflow Start Start: Risk Assessment Wash 1. Hand Wash & Dry Start->Wash Inner 2. Inner Glove (Indicator Color) Wash->Inner Sleeves 3. Tyvek Sleeve/Lab Coat Inner->Sleeves Outer 4. Outer Glove (Chem Resistant) Sleeves->Outer Check Integrity Check (Inflation Test) Outer->Check Check->Outer Fail (Replace) Handle Handle Chemical (In Hood) Check->Handle Pass

Figure 1: The "Barrier-Layer" Donning Sequence designed to ensure no skin exposure occurs even if the outer layer is compromised.

Workflow B: Waste Disposal & Decontamination

Disposal of sulfamoyl carbamates requires segregation to prevent reaction with incompatible waste streams (e.g., strong acids).

Waste_Logic Waste Solid Waste (Contaminated PPE/Powder) Segregation Segregate: Solid Toxic/Irritant Waste->Segregation Remove from Hood Bagging Double Bag (Clear Poly) Segregation->Bagging Seal Tightly Label Label: 'Sulfamoyl Carbamate Waste' Bagging->Label Bin EHS Pickup / Incineration Label->Bin

Figure 2: Waste segregation logic. Note that sulfamoyl carbamates should generally be incinerated rather than landfilled due to pharmaceutical activity.

Emergency Protocols
  • Skin Contact:

    • Do not scrub. Scrubbing abrades the skin barrier, increasing absorption.

    • Flush with cool water for 15 minutes.

    • Wash gently with soap.

  • Spill Cleanup (Powder):

    • Do not dry sweep (creates dust).[1][2]

    • Cover spill with a wet paper towel (solvent-dampened or water) to suppress dust.

    • Scoop into a wide-mouth jar.

    • Clean surface with 10% bleach or detergent to degrade residues.

References
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl N-(methylsulfamoyl)carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tert-butyl N-(methylsulfamoyl)carbamate
© Copyright 2026 BenchChem. All Rights Reserved.